N-Arachidonoyl-L-Serine-d8
Description
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/t21-/m0/s1/i6D,7D,9D,10D,12D,13D,15D,16D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVPTVNRMUOPO-IQUBVVFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)N[C@@H](CO)C(=O)O)/[2H])/[2H])/[2H])/CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Endogenous Lipoamino Acid N-Arachidonoyl-L-Serine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonoyl-L-Serine (AraS) is an endogenous N-acyl amino acid structurally related to the endocannabinoid anandamide. First isolated from bovine brain, AraS displays a unique pharmacological profile, exhibiting a range of physiological effects, including vasodilation, neuroprotection, and pro-angiogenic activities. Unlike classical endocannabinoids, AraS demonstrates very weak affinity for the cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) channel. Its effects are thought to be mediated through a combination of mechanisms, including the activation of the orphan G protein-coupled receptor GPR55 and the direct modulation of ion channels such as the large-conductance Ca2+-activated K+ (BKCa) channels. This technical guide provides an in-depth overview of the endogenous role of AraS, summarizing current knowledge on its biosynthesis, signaling pathways, physiological functions, and degradation. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its molecular interactions and experimental workflows.
Introduction
N-Arachidonoyl-L-Serine is an endocannabinoid-like lipid mediator that has garnered significant interest for its diverse biological activities independent of the classical cannabinoid receptors.[1][2] Its discovery has opened new avenues for understanding lipid signaling in the central nervous and cardiovascular systems. This guide aims to consolidate the current technical knowledge of AraS to support further research and drug development efforts.
Biosynthesis and Degradation
The precise enzymatic pathways for the biosynthesis and degradation of AraS in vivo are still under investigation. However, in vitro studies have provided significant insights.
2.1. Biosynthesis: In vitro studies have demonstrated that cytochrome c can catalyze the formation of N-arachidonoyl amino acids, including AraS, from arachidonoyl-CoA and the corresponding amino acid.[1] This reaction proceeds with Michaelis-Menten kinetics and is optimal at physiological temperature and pH.[1] The proposed biosynthetic pathway involves the condensation of arachidonoyl-CoA with L-serine.
2.2. Degradation: The degradation of AraS is thought to be carried out by fatty acid amide hydrolase (FAAH), the same enzyme responsible for the hydrolysis of anandamide.[3] FAAH catalyzes the hydrolysis of the amide bond, releasing arachidonic acid and L-serine. However, detailed kinetic studies on the FAAH-mediated hydrolysis of AraS are limited.
Pharmacological Profile and Molecular Targets
AraS interacts with multiple targets to exert its physiological effects. Its pharmacology is characterized by a notable lack of affinity for the canonical cannabinoid receptors.
3.1. Quantitative Data: Binding Affinities and Potencies
| Target | Ligand | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference(s) |
| CB1 Receptor | N-Arachidonoyl-L-Serine | Radioligand Binding | Mouse | Cerebellar Membranes | Ki | > 10,000 nM | [4][5] |
| CB2 Receptor | N-Arachidonoyl-L-Serine | Radioligand Binding | Rat | - | Displacement | No displacement at 30 µM | [4][5] |
| TRPV1 Channel | N-Arachidonoyl-L-Serine | Radioligand Binding | Rat | - | Displacement | No displacement at 30 µM | [4][5] |
| GPR55 | N-Arachidonoyl-L-Serine | Specific Binding Assay | - | - | Binding | Not detected | [6][7] |
| Vasodilation | N-Arachidonoyl-L-Serine | Wire Myography | Rat | Mesenteric Artery | pEC50 | 5.49 (intact), 5.14 (denuded) | [8][9] |
| Vasodilation | N-Arachidonoyl-L-Serine | Wire Myography | Rat | Mesenteric Artery | EC50 | 550 nM | [4][5] |
| Vasodilation | N-Arachidonoyl-L-Serine | Wire Myography | Rat | Abdominal Aorta | EC50 | ~1,200 nM | [4][5] |
| BKCa Channel Activation | N-Arachidonoyl-L-Serine | Whole-cell Patch Clamp | Human | HEK293hSlo cells | pEC50 | 5.63 | [8][10] |
| BKCa Channel Activation | N-Arachidonoyl-D-Serine | Whole-cell Patch Clamp | Human | HEK293hSlo cells | pEC50 | 5.32 | [8][10] |
Endogenous Roles and Physiological Effects
4.1. Vasodilation: AraS is a potent vasodilator, acting through both endothelium-dependent and -independent mechanisms.[8][11] The endothelium-dependent component is sensitive to pertussis toxin, suggesting the involvement of a Gi/Go-coupled receptor.[4] The endothelium-independent vasorelaxation is attributed to the direct activation of BKCa channels in vascular smooth muscle cells.[8]
4.2. Neuroprotection: Following traumatic brain injury (TBI), a single injection of AraS has been shown to significantly improve functional outcome, reduce edema, and decrease lesion volume in mice.[6][12] These neuroprotective effects are reversed by antagonists of CB2 receptors and TRPV1 channels, suggesting an indirect signaling mechanism.[6][7] AraS administration leads to the phosphorylation of ERK and Akt, promoting pro-survival and anti-apoptotic pathways.[6]
4.3. Angiogenesis: AraS promotes endothelial cell proliferation, migration, and angiogenesis in vitro.[13] This pro-angiogenic activity is at least partially mediated by the GPR55 receptor and involves the phosphorylation of extracellular signal-regulated kinases (ERK) and Akt, as well as the induction of vascular endothelial growth factor (VEGF) signaling.[14]
4.4. Modulation of Ion Channels: AraS directly activates large-conductance Ca2+-activated K+ (BKCa) channels.[8] This activation is independent of known cannabinoid receptors and cytosolic factors but requires the presence of membrane cholesterol.[8] Additionally, AraS has been shown to modulate N-type Ca2+ channels in sympathetic neurons, causing a hyperpolarizing shift in the activation curve and augmenting Ca2+ current.
Signaling Pathways
The signaling pathways activated by AraS are complex and target-dependent.
5.1. GPR55-Mediated Pro-Angiogenic Signaling: In endothelial cells, AraS is proposed to activate GPR55, leading to the phosphorylation of ERK1/2 and Akt. This signaling cascade promotes cell proliferation and migration, contributing to angiogenesis.
5.2. Neuroprotective Signaling via CB2 and TRPV1: The neuroprotective effects of AraS are linked to indirect signaling through CB2 receptors and TRPV1 channels. This pathway involves the activation of ERK and Akt, leading to the upregulation of the anti-apoptotic protein Bcl-xL and a reduction in caspase-3 activity.
Experimental Protocols
6.1. Isolation and Identification of N-Arachidonoyl-L-Serine from Brain Tissue
This protocol outlines a general workflow for the extraction, purification, and identification of AraS from brain tissue.
Methodology:
-
Homogenization: Homogenize fresh brain tissue in a chloroform/methanol mixture.
-
Lipid Extraction: Perform a liquid-liquid extraction using the Folch method to separate the lipid-containing organic phase.
-
Purification: Subject the dried lipid extract to silica gel column chromatography for initial purification.
-
Derivatization: Derivatize the sample (e.g., silylation or methylation) to improve chromatographic separation and mass spectrometric detection.[4]
-
LC-MS/MS Analysis: Analyze the derivatized sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identification: Identify AraS by comparing its mass spectrum and retention time to that of a synthetic standard.[4]
6.2. Wire Myography Assay for Vasorelaxation
This protocol describes the use of wire myography to assess the vasodilatory effects of AraS on isolated small arteries.[14]
Methodology:
-
Tissue Preparation: Dissect small mesenteric arteries from a suitable animal model (e.g., rat) in cold physiological salt solution (PSS).[4]
-
Mounting: Mount 2 mm arterial segments on two tungsten wires (40 µm diameter) in the jaws of a wire myograph chamber filled with PSS and bubbled with 95% O2/5% CO2 at 37°C.
-
Normalization: Stretch the vessel to its optimal resting tension, which is determined by a normalization procedure to mimic physiological pressure.
-
Viability Check: Assess the viability of the vessel by contracting it with a high-potassium solution (KPSS). Check endothelial integrity by assessing relaxation to acetylcholine (B1216132) after pre-constriction with an alpha-agonist like phenylephrine (B352888).
-
Experiment: Pre-constrict the arterial rings with phenylephrine to a stable plateau.
-
Data Acquisition: Add cumulative concentrations of AraS to the bath and record the changes in isometric tension. Express vasorelaxation as a percentage decrease of the pre-contraction tone.
6.3. Whole-Cell Patch Clamp Analysis of BKCa Channels
This protocol details the whole-cell patch-clamp technique to study the effect of AraS on BKCa channels expressed in a cell line (e.g., HEK293).[4][12][15]
Methodology:
-
Cell Preparation: Culture cells stably expressing the alpha subunit of the human BKCa channel (hSlo) on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the appropriate intracellular solution.
-
Recording: Obtain a giga-ohm seal between the pipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the cell at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit outward K+ currents.
-
Drug Application: Perfuse the cell with an external solution containing various concentrations of AraS.
-
Data Analysis: Measure the amplitude of the outward currents before and after the application of AraS to determine its effect on channel activity. Construct concentration-response curves to calculate the pEC50.
6.4. In Vivo Assessment of Neuroprotection after Traumatic Brain Injury (TBI)
This protocol describes a weight-drop model of TBI in mice to evaluate the neuroprotective effects of AraS.[2][6][12][16]
Methodology:
-
TBI Induction: Anesthetize the mouse and place it on a platform under a weight-drop device. Induce a closed-head injury by dropping a specific weight from a defined height onto the exposed skull over the fronto-parietal cortex.[6]
-
Drug Administration: Administer a single intraperitoneal injection of AraS (e.g., 3 mg/kg) or vehicle one hour after the injury.[12][16]
-
Functional Outcome Assessment: Evaluate the neurological severity score (NSS) at various time points post-injury (e.g., 1, 24, 48 hours, and weekly) to assess motor function, alertness, and balance.[2]
-
Histological Analysis: At the end of the experiment, perfuse the animals and remove the brains. Measure the lesion volume using TTC staining. Perform immunohistochemistry for markers of apoptosis (e.g., caspase-3) and cell survival (e.g., Bcl-xL).
-
Biochemical Analysis: Analyze brain tissue homogenates by Western blot to measure the phosphorylation status of ERK and Akt.
Conclusion
N-Arachidonoyl-L-Serine is a multifaceted endogenous lipid with significant physiological roles in the cardiovascular and nervous systems. Its unique pharmacological profile, distinct from classical endocannabinoids, makes it an attractive molecule for further investigation and a potential target for the development of novel therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to advance our understanding of this intriguing lipoamino acid. Further research is warranted to fully elucidate its in vivo biosynthesis and degradation pathways, definitively identify all of its molecular targets, and explore its full therapeutic potential.
References
- 1. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An experimental protocol for mimicking pathomechanisms of traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR55-mediated effects on brain microvascular endothelial cells and the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Modified Protocol to Enable the Study of Hemorrhage and Hematoma in a Traumatic Brain Injury Mouse Model [frontiersin.org]
- 12. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 13. mdpi.com [mdpi.com]
- 14. reprocell.com [reprocell.com]
- 15. Video: Modified Mouse Model of Repetitive Mild Traumatic Brain Injury Incorporating Thinned-Skull Window and Fluid Percussion [jove.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Isolation of N-Arachidonoyl-L-Serine
Abstract
N-Arachidonoyl-L-serine (NA-Serine or ARA-S) is an endogenous endocannabinoid-like lipid first isolated from bovine brain.[1] Chemically similar to anandamide (B1667382), it is formally the condensation product of arachidonic acid and L-serine.[2] Unlike classical endocannabinoids, NA-Serine exhibits very weak affinity for the cannabinoid receptors CB1 and CB2, as well as the vanilloid receptor TRPV1.[1][3] However, it demonstrates significant biological activity, including endothelium-dependent vasodilation, neuroprotection, and modulation of ion channels.[1][4][5] These effects are thought to be mediated, in part, by a putative novel cannabinoid-type receptor and direct activation of large conductance Ca2+-activated K+ (BKCa) channels.[1][6][7] This document provides a comprehensive overview of the discovery, isolation, and key experimental protocols related to NA-Serine, along with a summary of its quantitative biological data and associated signaling pathways.
Discovery and Isolation
The initial hypothesis for the existence of N-Arachidonoyl-L-Serine stemmed from the established biosynthesis of anandamide from phosphatidylethanolamine (B1630911).[1] Given the structural and functional similarities between phosphatidylethanolamine and phosphatidylserine (B164497) in biological tissues, it was postulated that a corresponding N-acyl-serine derivative might also be present.[1] This led to the successful isolation and characterization of NA-Serine from bovine brain.[1]
Experimental Protocol: Isolation from Bovine Brain
The following protocol outlines the methodology for the isolation of N-Arachidonoyl-L-Serine from bovine brain tissue as described in the primary literature.[1]
Objective: To extract and purify endogenous N-Arachidonoyl-L-Serine from a biological source.
Materials:
-
Fresh bovine brain (approx. 1.5 kg)
-
Chloroform
-
Methanol
-
Water
-
Centrifuge capable of 7,500 x g at 4°C
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
N,O-bis(trimethyl-silyl)trifluoroacetamide (for silylation)
Procedure:
-
Homogenization and Extraction:
-
Homogenize fresh bovine brain tissue in a mixture of chloroform, methanol, and water (1:1:0.5 v/v/v).
-
Centrifuge the homogenate at 7,500 x g for 20 minutes at 4°C to separate the layers.
-
Filter any non-miscible residues.
-
Separate the organic layer from the aqueous layer.
-
Evaporate the organic layer to dryness using a rotary evaporator.
-
-
Chromatographic Purification:
-
The dried extract is subjected to multiple rounds of silica gel column chromatography to progressively enrich the fraction containing NA-Serine.
-
The fractions are then further purified using HPLC.
-
-
Structural Elucidation and Identification:
-
GC-MS Analysis:
-
The purified extract is silylated with N,O-bis(trimethyl-silyl)trifluoroacetamide.
-
The silylated sample is analyzed by GC-MS.
-
The retention time and mass spectrum are compared to a synthetic standard of di-trimethyl-silyl-NA-Serine.[1]
-
-
Chiral HPLC Analysis:
-
To determine the stereochemistry, the natural NA-Serine is methylated and analyzed on a chiral HPLC column.
-
The elution time is compared with synthetic standards of the L- and D-enantiomers of NA-Serine methyl ester. The natural form corresponds to the L-enantiomer.[1]
-
-
Experimental Workflow: Isolation and Identification of NA-Serine
Biological Activity and Quantitative Data
N-Arachidonoyl-L-Serine exhibits a range of biological effects, primarily characterized by its vasodilatory properties and its ability to modulate specific intracellular signaling pathways and ion channels.
Receptor Binding Affinity
NA-Serine has been shown to have very low affinity for the classical cannabinoid and vanilloid receptors.
| Receptor | Binding Affinity (Ki) | Source |
| Cannabinoid CB1 | > 10,000 nM | [1] |
| Cannabinoid CB2 | Very weak binding | [1] |
| Vanilloid TRPV1 | Very weak binding | [1] |
Vasodilatory Effects
NA-Serine induces endothelium-dependent vasodilation in isolated arterial preparations.[1]
| Preparation | Agonist | Condition | pEC50 | Source |
| Rat Mesenteric Artery | NA-Serine | Intact | 5.49 | [6] |
| Rat Mesenteric Artery | NA-Serine | Denuded | 5.14 | [6] |
Ion Channel Modulation
NA-Serine has been identified as an activator of large conductance Ca2+-activated K+ (BKCa) channels and a modulator of N-type Ca2+ channels.[4][6][7][8]
| Channel | Effect | Preparation | pEC50 | Source |
| BKCa (human, α-subunit) | Activation | HEK293hSlo cells | 5.63 | [6][7] |
| N-type Ca2+ | Augmentation of current | Rat sympathetic neurons | - | [4][8] |
Signaling Pathways
The biological effects of N-Arachidonoyl-L-Serine are mediated through multiple signaling pathways, often independent of CB1 and CB2 receptors.
GPR55 and Downstream Kinases
While direct binding data is still emerging, some evidence suggests that NA-Serine may act through the G-protein coupled receptor 55 (GPR55).[5] Its activation leads to the phosphorylation of key intracellular kinases involved in cell growth and survival.[1][3]
Direct Modulation of BKCa Channels
NA-Serine can directly activate BKCa channels, a mechanism that is dependent on membrane cholesterol but independent of G-proteins, protein kinases, or intracellular calcium signaling.[7] This direct activation contributes to its vasodilatory effects.
Experimental Protocols for Biological Characterization
Protocol: In Vitro Vasodilation Assay
This protocol is adapted from studies investigating the vascular effects of NA-Serine.[1][6]
Objective: To determine the vasodilatory or vasoconstrictive effect of NA-Serine on isolated arterial rings.
Materials:
-
Rat abdominal aorta or mesenteric arteries
-
Krebs-Henseleit buffer
-
Phenylephrine (B352888) or KCl (for pre-constriction)
-
Organ bath system with force transducers
-
NA-Serine stock solution (in ethanol)
-
(Optional) Iberiotoxin (BKCa channel blocker)
-
(Optional) Endothelium removal tools (e.g., forceps, wire)
Procedure:
-
Preparation of Arterial Rings:
-
Excise the artery from a euthanized rat and place it in cold Krebs-Henseleit buffer.
-
Carefully clean the artery of surrounding connective tissue.
-
Cut the artery into rings of approximately 2-3 mm in length.
-
(Optional) For endothelium-denuded preparations, gently rub the inner surface of the ring with a wire or forceps.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 g.
-
-
Pre-constriction:
-
Induce a stable contraction by adding a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1-5 µM) or KCl (e.g., 60 mM).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable plateau of contraction is reached, add NA-Serine to the bath in a cumulative manner, increasing the concentration stepwise.
-
Record the change in tension after each addition until a maximal response is observed or the highest concentration is reached.
-
(Optional) To investigate the mechanism, pre-incubate the rings with an antagonist (e.g., 100 nM iberiotoxin) before adding the pre-constrictor and NA-Serine.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-constriction tension.
-
Plot the concentration-response curve and calculate the pEC50 value.
-
Protocol: Whole-Cell Patch Clamp Electrophysiology
This protocol is based on studies examining the effects of NA-Serine on ion channels.[4][6][7][8]
Objective: To measure the effect of NA-Serine on whole-cell currents in a specific cell type (e.g., HEK293 cells expressing BKCa channels or sympathetic neurons).
Materials:
-
Cultured cells expressing the ion channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular and intracellular recording solutions
-
NA-Serine stock solution
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation:
-
Plate the cells on glass coverslips suitable for microscopy and recording.
-
Mount the coverslip in the recording chamber on the microscope stage.
-
-
Pipette Fabrication and Filling:
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Fill the pipette with the appropriate intracellular solution.
-
-
Establishing a Whole-Cell Recording:
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Recording of Ionic Currents:
-
Apply a voltage-step protocol to elicit the ionic currents of interest.
-
Record baseline currents in the absence of NA-Serine.
-
-
Application of NA-Serine:
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of NA-Serine.
-
Record the currents in the presence of the compound.
-
Perform a washout by perfusing with the control extracellular solution to check for reversibility.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the currents before, during, and after the application of NA-Serine.
-
Construct current-voltage (I-V) relationships and conductance-voltage (G-V) curves to characterize the modulation.
-
Conclusion and Future Directions
N-Arachidonoyl-L-Serine is a fascinating bioactive lipid that expands the repertoire of endocannabinoid-like signaling molecules. Its discovery and initial characterization have unveiled a unique pharmacological profile, distinguished by its potent vasodilatory and ion channel-modulating activities in the absence of significant affinity for classical cannabinoid receptors. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate its physiological roles and therapeutic potential.
Future research should focus on:
-
The definitive identification and characterization of its primary receptor(s), including further validation of GPR55 as a target.
-
Elucidation of its biosynthetic and metabolic pathways.
-
In-depth investigation of its neuroprotective and anti-inflammatory properties in various disease models.
-
Exploration of its structure-activity relationships to guide the development of novel therapeutic agents targeting its signaling pathways.
This in-depth understanding will be crucial for harnessing the full potential of N-Arachidonoyl-L-Serine in drug development and for unraveling its role in human health and disease.
References
- 1. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl L-serine | C23H37NO4 | CID 10596625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The endogenous brain constituent N-arachidonoyl L-serine is an activator of large conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Arachidonoyl-L-Serine: A Lipoamino Acid Modulator of Orphan G Protein-Coupled Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous lipoamino acid structurally related to the endocannabinoid anandamide. Unlike anandamide, ARA-S exhibits weak affinity for the classical cannabinoid receptors CB1 and CB2, positioning it as an intriguing signaling molecule with novel receptor targets. Emerging evidence points towards its interaction with orphan G protein-coupled receptors (GPCRs), primarily GPR55 and, to a more contested extent, GPR18. This technical guide provides a comprehensive overview of the current understanding of ARA-S's pharmacology, its interaction with these orphan GPCRs, the downstream signaling pathways it modulates, and detailed experimental protocols for studying these interactions.
Introduction
The de-orphanization of G protein-coupled receptors represents a significant frontier in pharmacology and drug discovery. Orphan GPCRs, for which endogenous ligands have not yet been identified, offer untapped potential for novel therapeutic interventions across a spectrum of diseases. N-Arachidonoyl-L-Serine (ARA-S) has emerged as a key endogenous lipid mediator that may hold the key to unlocking the physiological roles of specific orphan GPCRs. Isolated from bovine brain, this N-acyl amino acid has demonstrated a range of biological activities, including vasodilatory and pro-angiogenic effects, that are distinct from classical cannabinoid signaling pathways[1][2]. This guide will delve into the nuanced interactions of ARA-S with GPR55 and GPR18, presenting the current evidence, quantitative data, and the experimental methodologies used to elucidate these complex signaling networks.
N-Arachidonoyl-L-Serine and GPR55
GPR55 has been proposed as a novel cannabinoid receptor, though its pharmacology remains distinct from CB1 and CB2 receptors. Several studies suggest that ARA-S interacts with GPR55 to mediate significant physiological effects, particularly in the vascular endothelium.
Functional Activity and Signaling Pathways
ARA-S has been identified as a potent inducer of endothelial cell proliferation, migration, and angiogenesis, with these effects being at least partially mediated by GPR55[2]. The activation of GPR55 by ARA-S is thought to proceed through a Gi/o-coupled pathway, leading to the phosphorylation and activation of key downstream signaling kinases:
-
Extracellular Signal-Regulated Kinase (ERK): ARA-S stimulates the phosphorylation of ERK1/2 (p44/p42 MAP kinase), a critical pathway in cell proliferation and differentiation[2].
-
Protein Kinase B (Akt): Activation of the PI3K/Akt pathway is another consequence of ARA-S binding to GPR55, playing a crucial role in cell survival and angiogenesis[2].
These signaling events contribute to the pro-angiogenic effects of ARA-S, suggesting a role for the ARA-S/GPR55 axis in vascular homeostasis and potentially in pathological conditions such as tumor growth.
N-Arachidonoyl-L-Serine and GPR18
The interaction of ARA-S with GPR18 is a subject of ongoing investigation, with some studies presenting conflicting findings. GPR18 has also been suggested as a candidate cannabinoid receptor, with N-arachidonoyl glycine (B1666218) (NAGly) proposed as its endogenous ligand.
A Contested Interaction
Some research suggests that ARA-S may act as an antagonist or a biased agonist at GPR18. For instance, in HEK293 cells stably expressing GPR18, ARA-S was found to inhibit ERK1/2 phosphorylation induced by other proposed GPR18 agonists[3]. This suggests a modulatory role for ARA-S at this receptor, rather than direct agonism through canonical G protein-coupled pathways. However, other studies have not observed significant activation of GPR18 by ARA-S in different assay systems[4]. The current consensus is that the functional consequences of ARA-S interaction with GPR18 are complex and may be cell-type and signaling pathway-dependent.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of N-Arachidonoyl-L-Serine with orphan GPCRs. It is important to note that direct binding affinity data (Ki or Kd values) for ARA-S at GPR55 and GPR18 are not yet available in the public domain.
| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| ARA-S | GPR55 (putative) | Vasodilation | Rat Mesenteric Artery | EC50 | 550 nM | [1] |
| ARA-S | GPR55 (putative) | Vasodilation | Rat Abdominal Aorta | EC50 | ~1,200 nM | [1] |
Table 1: Functional Potency of N-Arachidonoyl-L-Serine at GPR55.
| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| ARA-S | GPR18 | ERK1/2 Phosphorylation | HEK293-GPR18 | - | Inhibitory effect | [3] |
Table 2: Functional Activity of N-Arachidonoyl-L-Serine at GPR18.
| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| ARA-S | CB1 | Radioligand Binding | Mouse Cerebellar Membranes | Ki | > 10,000 nM | [1] |
| ARA-S | CB2 | Radioligand Binding | Rat | - | No displacement up to 30 µM | [1] |
| ARA-S | TRPV1 | Radioligand Binding | Rat | - | No displacement up to 30 µM | [1] |
Table 3: Binding Affinity of N-Arachidonoyl-L-Serine at Non-orphan Receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of N-Arachidonoyl-L-Serine with orphan GPCRs.
GPCR Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a ligand to a GPCR.
References
- 1. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Metabolic Fate of N-Arachidonoyl-L-Serine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous endocannabinoid-like lipid amide with emerging biological significance, particularly in the central nervous and cardiovascular systems. Understanding its metabolic fate is crucial for elucidating its physiological roles and therapeutic potential. This technical guide provides a comprehensive overview of the in vivo metabolism of ARA-S, focusing on its primary enzymatic degradation pathway. It includes quantitative data from preclinical studies, detailed experimental methodologies for its analysis, and visual representations of its metabolic conversion and analytical workflows.
Introduction
N-Arachidonoyl-L-Serine is a member of the N-acyl amino acid family, structurally related to the well-characterized endocannabinoid anandamide.[1][2] Initially isolated from bovine brain, ARA-S has been shown to exert various biological effects, including vasodilation, although it exhibits weak affinity for the canonical cannabinoid receptors CB1 and CB2.[1][2] The primary pathway for the metabolic inactivation of many N-acyl amides is enzymatic hydrolysis. This guide will delve into the in vivo evidence supporting the key enzyme responsible for ARA-S breakdown and the resulting metabolites.
Primary Metabolic Pathway of N-Arachidonoyl-L-Serine
The principal metabolic route for the in vivo degradation of N-Arachidonoyl-L-Serine is hydrolysis, catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH) . This enzymatic reaction cleaves the amide bond of ARA-S, yielding two metabolites: Arachidonic Acid (AA) and L-Serine .[3]
Studies have demonstrated that the pharmacological inhibition of FAAH leads to a significant, dose-dependent increase in the endogenous levels of ARA-S in the brain, providing strong evidence for its role as the primary catabolic enzyme.[3] Furthermore, in vitro studies have shown that FAAH exhibits robust hydrolytic activity towards ARA-S, with a strong preference for this substrate over other N-acyl amino acids.
Metabolic hydrolysis of N-Arachidonoyl-L-Serine by FAAH.
It is noteworthy that while anandamide's vasodilatory effects can be partially attributed to its degradation to arachidonic acid, the vasodilation induced by ARA-S does not appear to follow a similar mechanism.[4] The effects of ARA-S are reported to be unaffected by nonselective cyclooxygenase inhibitors, suggesting that its biological actions are not mediated by the downstream metabolic products of arachidonic acid.[4]
Quantitative Analysis of N-Arachidonoyl-L-Serine and its Metabolites
Quantitative data on the in vivo levels of ARA-S are primarily available for brain tissue. The following table summarizes the reported concentrations in mouse brain under control conditions and following the inhibition of FAAH.
| Analyte | Tissue | Animal Model | Condition | Concentration (pmol/g) | Reference |
| N-Arachidonoyl-L-Serine (NASer) | Brain | Mouse | Control (Vehicle) | 3.1 ± 0.5 | [3] |
| N-Arachidonoyl-L-Serine (NASer) | Brain | Mouse | FAAH Inhibitor (URB 597) Treatment | Increased (Dose-dependent) | [3] |
Experimental Protocols
In Vivo Animal Model for Studying ARA-S Metabolism
A common preclinical model to investigate the in vivo metabolism of ARA-S involves the use of mice. To confirm the role of FAAH in ARA-S degradation, studies have utilized both wild-type mice and mice with genetic deletion of FAAH (FAAH-KO), or pharmacological inhibition of FAAH using selective inhibitors like URB 597.[3]
Typical Experimental Workflow:
-
Animal Acclimatization: Mice are acclimatized to laboratory conditions.
-
Drug Administration: A FAAH inhibitor (e.g., URB 597) or vehicle is administered, typically via intraperitoneal injection.
-
Sample Collection: At a defined time point post-injection (e.g., 1.5 hours), animals are euthanized, and brain tissue is rapidly excised and frozen to halt metabolic activity.
-
Tissue Processing: Brain tissue is homogenized in a suitable solvent system.
-
Lipid Extraction: N-acyl amino acids and other lipids are extracted from the homogenate.
-
Quantitative Analysis: The levels of ARA-S and its metabolites are quantified using LC-MS/MS.
Workflow for in vivo analysis of ARA-S metabolism.
Quantification of N-Arachidonoyl-L-Serine by LC-MS/MS
A sensitive and selective method for the simultaneous quantification of ARA-S and other related endocannabinoids in brain tissue has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Instrumentation:
-
Liquid Chromatograph: A system capable of gradient elution (e.g., Agilent 1200 series).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6410) equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Homogenization: Brain tissue is homogenized in a solution of acetonitrile/methanol (B129727)/water.
-
Internal Standard Spiking: A deuterated internal standard (e.g., NAGly-d8) is added to the homogenate for accurate quantification.
-
Solid-Phase Extraction (SPE): The homogenate is subjected to SPE for sample cleanup and enrichment of the analytes.
-
Column Conditioning: SPE columns (e.g., C18) are conditioned with methanol and equilibrated with water.
-
Sample Loading: The extract is loaded onto the column.
-
Washing: The column is washed with water to remove polar interferences.
-
Elution: The analytes are eluted with methanol.
-
-
Solvent Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Chromatographic Column: A reverse-phase column (e.g., Zorbax SB-CN, 2.1 × 100 mm, 3.5-μm).[3]
-
Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 100% methanol).[3]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of ARA-S and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Arachidonoyl-L-Serine (NASer) | 390.3 | 303.2 |
| Internal Standard (NAGly-d8) | 384.3 | 303.2 |
Biological Activities of Metabolites
The hydrolysis of ARA-S yields two biologically active molecules:
-
Arachidonic Acid (AA): A polyunsaturated omega-6 fatty acid that is a key precursor for the biosynthesis of a wide range of inflammatory and signaling molecules, including prostaglandins (B1171923) and leukotrienes. Arachidonic acid itself can also exert direct biological effects.
-
L-Serine: A non-essential amino acid that plays a crucial role in various metabolic pathways, including the synthesis of proteins, nucleotides, and other amino acids. In the central nervous system, L-serine is a precursor to the neuromodulator D-serine.
As mentioned earlier, the primary biological effects of ARA-S, such as vasodilation, are not believed to be mediated by its metabolites.[4]
Conclusion
The in vivo metabolic fate of N-Arachidonoyl-L-Serine is predominantly governed by hydrolysis via the enzyme Fatty Acid Amide Hydrolase, leading to the formation of arachidonic acid and L-serine. Quantitative analysis, primarily in brain tissue, confirms the role of FAAH in regulating endogenous ARA-S levels. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the metabolism and physiological functions of this intriguing endocannabinoid-like molecule. Future studies are warranted to quantify ARA-S and its metabolites in peripheral tissues and to further elucidate the specific signaling pathways through which the intact molecule exerts its biological effects.
References
- 1. Altered arachidonic acid metabolism impairs functional vasodilation in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of N-Arachidonoyl-L-Serine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonoyl-L-serine (AraS) is an endogenous endocannabinoid-like lipid first isolated from the bovine brain. Structurally similar to anandamide, AraS displays a unique pharmacological profile characterized by weak affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, its biological activities are mediated through interactions with other cellular targets, including putative novel endothelial receptors, such as GPR55, and direct modulation of ion channels. This technical guide provides a comprehensive overview of the pharmacological properties of AraS, presenting quantitative data, detailed experimental methodologies, and outlining its known signaling pathways.
Introduction
N-Arachidonoyl-L-serine is an N-acyl-amino acid that has garnered significant interest within the scientific community for its diverse physiological effects, which include vasodilation, neuroprotection, and anti-inflammatory actions.[1][2] Unlike classical endocannabinoids, AraS does not significantly engage CB1 or CB2 receptors, suggesting a distinct mechanism of action.[3][4] This document serves as an in-depth resource for researchers, summarizing the current understanding of the pharmacological profile of AraS.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for N-Arachidonoyl-L-Serine across various biological assays.
Table 1: Receptor and Channel Binding Affinities
| Target | Species | Preparation | Ki (nM) | Reference(s) |
| CB1 Cannabinoid Receptor | Mouse | Cerebellar Membranes | > 10,000 | [4] |
| CB2 Cannabinoid Receptor | Rat | - | No displacement up to 30 µM | [4] |
| TRPV1 Channel | Rat | - | No displacement up to 30 µM | [4] |
Table 2: In Vitro Functional Activity
| Assay | Tissue/Cell Line | Species | Parameter | Value | Reference(s) |
| Vasodilation | Mesenteric Arteries | Rat | EC50 | 550 nM | [4] |
| Vasodilation | Abdominal Aorta | Rat | EC50 | ~1,200 nM | [4] |
| Vasorelaxation (intact) | Mesenteric Arteries | Rat | pEC50 | 5.49 | [1] |
| Vasorelaxation (denuded) | Mesenteric Arteries | Rat | pEC50 | 5.14 | [1] |
| BKCa Channel Activation | HEK293hSlo cells | Human | pEC50 (L-enantiomer) | 5.63 | [1][5] |
| BKCa Channel Activation | HEK293hSlo cells | Human | pEC50 (D-enantiomer) | 5.32 | [1][5] |
| N-Type Ca2+ Channel Modulation | Sympathetic Neurons | Rat | - | Augmentation of current | [1][6] |
| TNF-α Suppression | Murine Macrophage Cell Line | Mouse | - | Suppression of LPS-induced formation | [3][7] |
Key Signaling Pathways
N-Arachidonoyl-L-Serine modulates several intracellular signaling cascades, primarily in endothelial cells, leading to its observed physiological effects.
GPR55-Mediated Signaling in Endothelial Cells
AraS is proposed to act as an agonist at the G protein-coupled receptor 55 (GPR55), which is expressed in endothelial cells.[6][8] Activation of GPR55 by AraS is thought to proceed through a Gi/o-coupled pathway, leading to the downstream phosphorylation and activation of Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt).[6][8] This pathway is implicated in the pro-angiogenic effects of AraS.
GPR55-mediated signaling cascade of N-Arachidonoyl-L-Serine.
RhoA/ROCK Pathway Involvement
In some cellular contexts, GPR55 activation is also linked to Gα12/13 coupling, which subsequently activates the RhoA/ROCK signaling pathway.[6][9] While direct evidence for AraS-mediated activation of this specific G protein is pending, this pathway is a known downstream effector of GPR55.
Potential GPR55-mediated RhoA/ROCK signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Vasodilation Assay in Isolated Rat Mesenteric Arteries
This protocol is adapted from methodologies described for assessing the vasodilatory properties of AraS.[3][10]
Objective: To determine the vasodilatory effect of N-Arachidonoyl-L-Serine on isolated arterial segments.
Materials:
-
Male Sprague-Dawley rats (185-200 g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
N-Arachidonoyl-L-Serine (in ethanol (B145695) stock solution)
-
Wire myograph system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the rat and dissect the superior mesenteric artery.
-
Isolate second-order branches of the mesenteric artery and cut them into 2 mm rings.
-
Mount the arterial rings in a wire myograph containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.0 g, with buffer changes every 15-20 minutes.
-
Verify the functional integrity of the endothelium by eliciting >90% relaxation with 10 µM acetylcholine (B1216132) after pre-contraction with phenylephrine.
-
Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 5 µM) to induce a stable tone.
-
Generate a cumulative concentration-response curve by adding increasing concentrations of N-Arachidonoyl-L-Serine to the organ bath.
-
Record the relaxation response as a percentage of the phenylephrine-induced contraction.
-
Calculate the EC50 value from the concentration-response curve.
References
- 1. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Arachidonic acid-induced vasodilation of rat small mesenteric arteries is lipoxygenase-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of N-Arachidonoyl-L-Serine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous lipid signaling molecule that has garnered significant interest due to its diverse biological activities, including vasodilatory and angiogenic effects.[1][2][3] Unlike classic endocannabinoids, ARA-S exhibits weak affinity for the cannabinoid receptors CB1 and CB2, suggesting it acts through alternative pathways.[2][3] Emerging evidence points to the G-protein coupled receptor 55 (GPR55) as a potential target for ARA-S, mediating its effects through downstream signaling cascades involving MAP kinase and Akt phosphorylation.[1][4] Accurate quantification of ARA-S in biological matrices is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting this pathway.
This application note provides a detailed protocol for the sensitive and selective quantification of N-Arachidonoyl-L-Serine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Experimental Workflow
A generalized workflow for the quantification of N-Arachidonoyl-L-Serine is presented below.
Figure 1: Experimental workflow for the quantification of N-Arachidonoyl-L-Serine.
Experimental Protocols
Materials and Reagents
-
N-Arachidonoyl-L-Serine (ARA-S) analytical standard
-
N-Arachidonoyl-L-Serine-d4 (ARA-S-d4) or other suitable deuterated internal standard (IS)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (K2-EDTA)
Sample Preparation: Liquid-Liquid Extraction
-
Thaw human plasma samples on ice.
-
To a 1.5 mL polypropylene (B1209903) tube, add 100 µL of plasma.
-
Spike with 10 µL of internal standard solution (e.g., ARA-S-d4 in methanol).
-
Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 20 seconds.
-
Add 1 mL of MTBE. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer to a new 1.5 mL tube.
-
Dry the organic extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 55% methanol in water with 10 mM ammonium acetate). Vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-CN, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Methanol
-
Flow Rate: 300 µL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % B 0.0 55 0.5 55 1.0 70 10.0 99 14.0 99 14.5 55 | 21.0 | 55 |
Mass Spectrometry:
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Note: The following collision energy (CE) and declustering potential (DP) values are typical starting points and should be optimized for the specific instrument used.
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) CE (V) DP (V) ARA-S 392.3 106.0 100 25 80 | ARA-S-d4 (IS) | 396.3 | 110.0 | 100 | 25 | 80 |
-
Data Presentation
Calibration Curve
A calibration curve should be constructed using a blank plasma matrix spiked with known concentrations of ARA-S. A linear regression with a 1/x weighting is typically used.
Table 1: Representative Calibration Curve Data for N-Arachidonoyl-L-Serine
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.0052 |
| 0.2 | 0.0105 |
| 0.5 | 0.0261 |
| 1.0 | 0.0518 |
| 5.0 | 0.2595 |
| 10.0 | 0.5210 |
| 50.0 | 2.6050 |
| 100.0 | 5.2110 |
| Linearity (r²) | >0.995 |
Accuracy and Precision
The accuracy and precision of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.
Table 2: Representative Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.098 | 98.0 | 8.5 |
| Low (LQC) | 0.3 | 0.291 | 97.0 | 6.2 |
| Medium (MQC) | 7.5 | 7.65 | 102.0 | 4.8 |
| High (HQC) | 75.0 | 73.5 | 98.0 | 3.5 |
N-Arachidonoyl-L-Serine Signaling Pathway
N-Arachidonoyl-L-Serine is believed to exert its biological effects through the activation of the G-protein coupled receptor GPR55.[1][4] This initiates a signaling cascade that is independent of the classical cannabinoid receptors CB1 and CB2. The activation of GPR55 by ARA-S is thought to proceed via a Gi/o protein, leading to the downstream phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) and the Protein Kinase B (Akt) pathways.[2][4] These pathways are integral to cellular processes such as proliferation, migration, and survival, and their activation by ARA-S underlies its observed pro-angiogenic effects.[1]
Figure 2: Proposed signaling pathway for N-Arachidonoyl-L-Serine.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of N-Arachidonoyl-L-Serine in human plasma by LC-MS/MS. The described method is sensitive, selective, and suitable for use in research and drug development settings. The provided information on the signaling pathway of ARA-S offers valuable context for its biological significance. This method can serve as a robust tool for researchers investigating the role of N-Arachidonoyl-L-Serine in health and disease.
References
- 1. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing N-Arachidonoyl-L-Serine-d8 as an Internal Standard for Accurate Quantification of N-Arachidonoyl-L-Serine
Application Notes
Introduction
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous endocannabinoid-like lipid amide that has garnered significant interest for its diverse biological activities, including vasodilatory and neuroprotective properties.[1] Unlike classic endocannabinoids, ARA-S exhibits weak affinity for cannabinoid receptors CB1 and CB2, suggesting it may act through alternative signaling pathways.[2][3] Accurate quantification of endogenous ARA-S in biological matrices is critical for elucidating its physiological and pathological roles. This application note describes a robust and sensitive method for the quantification of ARA-S in biological samples, such as brain tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Arachidonoyl-L-Serine-d8 (ARA-S-d8) as an internal standard.
Principle
The use of a stable isotope-labeled internal standard, such as ARA-S-d8, is the gold standard for quantitative mass spectrometry.[4][5] ARA-S-d8 is chemically identical to the analyte of interest (ARA-S) but has a higher mass due to the incorporation of eight deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer.[4] By adding a known amount of ARA-S-d8 to each sample at the beginning of the sample preparation process, it can effectively compensate for variations in sample extraction, recovery, matrix effects, and instrument response, thereby ensuring high accuracy and precision in the quantification of ARA-S.[6][7]
Applications
This method is suitable for the quantitative analysis of N-Arachidonoyl-L-Serine in various biological matrices, including but not limited to:
-
Brain tissue homogenates
-
Plasma and serum
-
Cerebrospinal fluid (CSF)
-
Cell culture lysates
This analytical approach is invaluable for researchers in the fields of neuropharmacology, lipidomics, and drug discovery who are investigating the endocannabinoid system and related signaling pathways.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the LC-MS/MS method for the quantification of N-Arachidonoyl-L-Serine using this compound as an internal standard.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.2–120 pg/µL | [8][9] |
| Correlation Coefficient (R²) | ≥ 0.99 | [8][9] |
| Lower Limit of Quantification (LLOQ) | 1.9 pg on column | [8][9] |
| Limit of Detection (LOD) | 0.5 pg on column | [9] |
| Intraday Precision (RSD%) | 1.0–13.1% | [9] |
| Interday Precision (RSD%) | 3.3–17.1% | [9] |
| Recovery | 77.1% - 105.7% | [8] |
Experimental Protocols
1. Materials and Reagents
-
N-Arachidonoyl-L-Serine (ARA-S) standard
-
This compound (ARA-S-d8) internal standard
-
LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Analytical balance
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (Triple Quadrupole)
2. Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of ARA-S and ARA-S-d8 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of ARA-S by serial dilution of the primary stock solution with methanol:water (70:30, v/v) to create calibration standards ranging from 0.2 to 120 pg/µL.[8]
-
Internal Standard Spiking Solution: Prepare a working solution of ARA-S-d8 at a suitable concentration (e.g., 0.1 pmol/µl) in methanol.[8]
3. Sample Preparation
This protocol is a general guideline and may require optimization for different biological matrices.
-
Homogenization (for tissue samples): Weigh the tissue sample and homogenize in an appropriate ice-cold buffer.
-
Internal Standard Spiking: Add a known amount of the ARA-S-d8 internal standard spiking solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Precipitate proteins by adding a sufficient volume of cold acetonitrile or a mixture of zinc sulfate (B86663) and an organic solvent.[6] Vortex and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction (optional): To further remove interfering lipids, a liquid-liquid extraction with a non-polar solvent like ethyl acetate (B1210297) can be performed.[10]
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.[8][11]
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the analytes with an appropriate solvent, such as methanol or acetonitrile.[8]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 70:30 methanol:water with 0.1% formic acid).[8]
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.[8]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for ARA-S and ARA-S-d8 should be optimized. An example would be monitoring the transition of the protonated molecule [M+H]+ to a characteristic fragment ion.
-
5. Data Analysis
-
Quantify the amount of ARA-S in the samples by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of ARA-S in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of N-Arachidonoyl-L-Serine.
Caption: Simplified signaling pathway of N-Arachidonoyl-L-Serine.
References
- 1. researchgate.net [researchgate.net]
- 2. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. texilajournal.com [texilajournal.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acyl Amino Acid Analysis from Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules involved in a wide range of physiological processes within the central nervous system, including neuromodulation, inflammation, and appetite regulation.[1][2] Structurally, they consist of a fatty acid linked to an amino acid via an amide bond.[1] The diversity of this lipid family, arising from combinations of different fatty acid acyl chains and amino acids, contributes to their varied biological activities.[3] Accurate quantification and understanding of the metabolic pathways of NAAAs in brain tissue are crucial for elucidating their roles in neurological health and disease, and for the development of novel therapeutics.
This document provides detailed protocols for the sample preparation and analysis of N-acyl amino acids from brain tissue, tailored for researchers, scientists, and professionals in drug development. It includes a comprehensive experimental workflow, from tissue collection to final analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), alongside quantitative data and visualization of key metabolic pathways.
Quantitative Data Summary
The following tables summarize the endogenous levels of various N-acyl amino acids reported in rodent brain tissue. These values can serve as a reference for baseline concentrations in preclinical studies.
Table 1: Endogenous Levels of N-Arachidonoyl Amino Acids in Mouse Brain
| N-Acyl Amino Acid | Abbreviation | Concentration (pmol/g) | Reference |
| N-Arachidonoyl-ethanolamine | AEA | 8.5 ± 0.9 | [4] |
| N-Arachidonoyl-glycine | NAGly | 13.1 ± 2.1 | [4] |
| N-Arachidonoyl-GABA | NAGABA | 5.3 ± 0.8 | [4] |
| N-Arachidonoyl-serine | NASer | 3.1 ± 0.5 | [4] |
| N-Arachidonoyl-alanine | NAAla | 9.7 ± 1.9 | [4] |
Table 2: Endogenous Levels of N-Oleoyl Amino Acids in Mouse Brain
| N-Acyl Amino Acid | Abbreviation | Concentration (pmol/g) | Condition | Reference |
| N-Oleoyl-glycine | OlGly | 16 ± 7 | Vehicle | [5] |
| N-Oleoyl-alanine | OlAla | 1.6 ± 1.4 | Vehicle | [5] |
Table 3: Endogenous Levels of Various N-Acyl Amino Acids in Rat Brain
| N-Acyl Amino Acid | Concentration (pmol/g wet brain) | Reference |
| Range of 11 N-Acyl Amino Acids | 0.26 to 333 | [6] |
| N-Arachidonoyl-ethanolamine (Anandamide) | 11 ± 7 | [7][8] |
| N-Arachidonoyl-phosphatidylethanolamine | 22 ± 16 | [7][8] |
Signaling Pathways
The biosynthesis and degradation of N-acyl amino acids are tightly regulated by specific enzymatic pathways. Understanding these pathways is essential for interpreting quantitative data and for identifying potential drug targets.
Biosynthesis of N-Acyl Amino Acids
One of the primary pathways for the biosynthesis of a related class of compounds, the N-acylethanolamines (NAEs), which can inform our understanding of NAAA synthesis, involves the formation of N-acylphosphatidylethanolamine (NAPE) from phosphatidylethanolamine (B1630911) (PE) via an N-acyltransferase.[9][10][11] NAPE can then be hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.[9][12] While this pathway is well-described for NAEs, the direct condensation of a fatty acyl-CoA with an amino acid is a likely route for NAAA formation.[1]
Biosynthesis of N-Acylethanolamines (NAEs).
Degradation of N-Acyl Amino Acids
The primary enzyme responsible for the degradation of many N-acyl amino acids is Fatty Acid Amide Hydrolase (FAAH).[13][14][15] FAAH is a serine hydrolase that breaks the amide bond, releasing the constituent fatty acid and amino acid.[15] Inhibition of FAAH leads to an accumulation of its substrates and is a key strategy for modulating the activity of these signaling lipids.[4][13] Another enzyme, peptidase M20 domain containing 1 (PM20D1), has also been identified as an N-acyl amino acid hydrolase.[13]
Degradation of N-Acyl Amino Acids.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the preparation of brain tissue samples for N-acyl amino acid analysis. This protocol is a composite of established methods and best practices.
Experimental Workflow Overview
Sample Preparation Workflow.
Tissue Collection and Dissection
-
Objective: To rapidly collect and preserve brain tissue to minimize post-mortem changes in lipid metabolism.
-
Procedure:
-
Anesthetize the animal according to approved institutional guidelines.
-
Perform decapitation and rapidly dissect the brain on an ice-cold surface.
-
Isolate the brain region of interest.
-
Immediately freeze the tissue sample in liquid nitrogen or on dry ice.
-
Store samples at -80°C until further processing.[2]
-
Tissue Homogenization
-
Objective: To mechanically disrupt the tissue to release intracellular components, including N-acyl amino acids.
-
Materials:
-
Procedure:
-
Weigh the frozen tissue and place it in a pre-chilled microcentrifuge tube.
-
Add a mass of glass beads equal to the tissue mass.[11]
-
Add 2 volumes of ice-cold homogenization buffer for every mass of tissue (e.g., 200 µL for 100 mg of tissue).[11]
-
Homogenize the tissue using a bead homogenizer (e.g., SPEED 6 for 3 minutes).[11] For soft tissues like the brain, an auto homogenizer can also be used.[1]
-
Centrifuge the homogenate at a low speed (e.g., 300 x g for 5 minutes) to pellet unhomogenized tissue and beads.[1]
-
Carefully transfer the supernatant to a new, clean tube.
-
Protein Quantification
-
Objective: To determine the protein concentration of the homogenate for normalization of quantitative results.
-
Procedure:
-
Take a small aliquot of the supernatant from the homogenization step.
-
Perform a protein estimation assay, such as the Bradford assay, according to the manufacturer's instructions.[1]
-
Lipid Extraction (Folch Method)
-
Objective: To separate lipids, including N-acyl amino acids, from other cellular components.
-
Materials:
-
Brain homogenate supernatant
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
-
Procedure:
-
To the remaining supernatant, add a 2:1 (v/v) mixture of chloroform:methanol to achieve a final volume ratio of 19 parts solvent to 1 part homogenate.[16] This will form a single phase.
-
Vortex the mixture thoroughly and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Vortex again and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.
-
Transfer the organic phase to a new glass tube.
-
Sample Concentration and Reconstitution
-
Objective: To concentrate the extracted lipids and dissolve them in a solvent compatible with LC-MS/MS analysis.
-
Procedure:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a solvent compatible with your LC-MS/MS method (e.g., acetonitrile/water, 9:1, v/v).[5]
-
LC-MS/MS Analysis
-
Objective: To separate and quantify individual N-acyl amino acids.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
General LC Parameters (example):
-
Column: A reverse-phase C18 column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).[9]
-
Mobile Phase A: Water with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Flow Rate: 1 mL/min.[9]
-
Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold at 100% B for 2.4 minutes, then return to 50% B.[9]
-
Injection Volume: 4 µL.[9]
-
-
General MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for NAAAs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each NAAA of interest and internal standards must be determined and optimized.
-
Data Analysis
-
Objective: To process the raw LC-MS/MS data to obtain quantitative results.
-
Procedure:
-
Integrate the peak areas for each NAAA and its corresponding internal standard.
-
Generate a calibration curve using the peak area ratios of the analyte to the internal standard versus the known concentrations of the standards.
-
Calculate the concentration of each NAAA in the brain tissue samples based on the calibration curve.
-
Normalize the results to the protein content of the initial homogenate (e.g., pmol/mg protein) or the initial tissue weight (e.g., pmol/g tissue).
-
Conclusion
This application note provides a comprehensive framework for the sample preparation and analysis of N-acyl amino acids in brain tissue. The detailed protocols, quantitative data tables, and pathway diagrams are intended to support researchers in accurately measuring these important signaling lipids and furthering our understanding of their roles in neuroscience and drug development. Adherence to these standardized methods will facilitate the generation of robust and comparable data across different studies.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted lipidomics approach for endogenous N-acyl amino acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Occurrence and biosynthesis of endogenous cannabinoid precursor, N-arachidonoyl phosphatidylethanolamine, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 13. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acid amide hydrolase (FAAH) regulates hypercapnia/ischemia-induced increases in n-acylethanolamines in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Acylphosphatidylethanolamine - Wikipedia [en.wikipedia.org]
Solid-Phase Extraction Protocol for N-Arachidonoyl-L-Serine: An Application Note for Researchers
Abstract
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous lipoamino acid structurally similar to the endocannabinoid anandamide, found in the central nervous system and peripheral tissues.[1][2][3] It exhibits vasodilatory, neuroprotective, and anti-inflammatory properties.[1][2][3] Unlike anandamide, ARA-S binds weakly to cannabinoid receptors CB1 and CB2 and does not bind to the TRPV1 receptor.[1][2] Instead, its effects are thought to be mediated, at least in part, by a putative novel G-protein coupled receptor, potentially GPR55, leading to the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B/Akt.[1][3] Accurate quantification of ARA-S in biological matrices is crucial for understanding its physiological and pathological roles. Solid-phase extraction (SPE) is a robust and selective method for the pre-analytical purification and concentration of ARA-S from complex biological samples prior to downstream analysis, such as mass spectrometry.[4][5][6][7][8] This application note provides a detailed protocol for the solid-phase extraction of N-Arachidonoyl-L-Serine from biological samples.
Introduction
N-Arachidonoyl-L-Serine is a bioactive lipid that plays a role in various physiological processes.[3] Its structural similarity to other endocannabinoids necessitates reliable methods for its isolation and quantification. Biological fluids and tissues are complex matrices containing numerous compounds that can interfere with accurate analysis.[4][9][10] Solid-phase extraction offers a significant advantage over simpler methods like liquid-liquid extraction by providing higher analyte recovery, improved selectivity, and reduced solvent consumption.[7] This protocol details a reversed-phase SPE method for the efficient extraction of ARA-S.
Signaling Pathway of N-Arachidonoyl-L-Serine
The signaling pathway of ARA-S involves its interaction with a putative G-protein coupled receptor, distinct from the classical cannabinoid receptors. This interaction initiates a cascade of intracellular events, including the phosphorylation of key signaling proteins.
Caption: Signaling pathway of N-Arachidonoyl-L-Serine (ARA-S).
Experimental Protocol: Solid-Phase Extraction of ARA-S
This protocol is designed for the extraction of ARA-S from plasma samples. Modifications may be necessary for other biological matrices.
Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 or C8 cartridges (e.g., 100 mg, 1 mL)
-
Solvents (HPLC or LC-MS grade):
-
Water
-
Formic Acid or Acetic Acid
-
Internal Standard (IS): Deuterated ARA-S or a structurally similar compound.
-
Sample Pre-treatment Solution: Methanol with 0.1% formic acid.
-
Wash Solution 1: Water with 0.1% formic acid.
-
Wash Solution 2: 20% Acetonitrile in water with 0.1% formic acid.
-
Elution Solvent: Acetonitrile with 0.1% formic acid.
-
Reconstitution Solvent: Typically the initial mobile phase of the analytical method (e.g., 50:50 acetonitrile:water).
-
Equipment:
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Experimental Workflow
Caption: Experimental workflow for the solid-phase extraction of ARA-S.
Procedure
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Place the C18 or C8 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of Wash Solution 1 (water with 0.1% formic acid) to remove polar interferences.
-
Wash the cartridge with 1 mL of Wash Solution 2 (20% acetonitrile in water with 0.1% formic acid) to remove less polar interferences.
-
-
Elution:
-
Elute the ARA-S and other retained lipids from the cartridge with 1 mL of the Elution Solvent (acetonitrile with 0.1% formic acid) into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the Reconstitution Solvent.
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of N-acyl amides, including ARA-S, using SPE followed by LC-MS/MS. The exact values can vary depending on the specific instrumentation and matrix used.
| Parameter | Typical Value Range | Reference |
| Recovery | 80 - 110% | [10] |
| Matrix Effect | < 15% | |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | [7] |
| Linearity (r²) | > 0.99 | [7] |
| Intra-day Precision (%RSD) | < 15% | [7] |
| Inter-day Precision (%RSD) | < 15% | [7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete elution | Use a stronger elution solvent or increase the elution volume. |
| Analyte breakthrough during loading or washing | Decrease the flow rate during loading. Use a weaker wash solvent. | |
| Inefficient protein precipitation | Optimize the ratio of plasma to precipitation solvent. | |
| High Matrix Effects | Co-elution of interfering compounds | Optimize the wash steps with solvents of intermediate polarity. |
| Incomplete removal of phospholipids | Consider using a specialized phospholipid removal plate or a different SPE sorbent. | |
| Poor Reproducibility | Inconsistent flow rates | Use a vacuum manifold with flow control. |
| Cartridge drying out before sample loading | Ensure the sorbent bed remains wet after conditioning. |
Conclusion
This application note provides a comprehensive solid-phase extraction protocol for the isolation and purification of N-Arachidonoyl-L-Serine from biological samples. The described method is robust, selective, and suitable for preparing samples for sensitive downstream analytical techniques such as liquid chromatography-mass spectrometry. Adherence to this protocol will enable researchers to obtain high-quality data for the accurate quantification of ARA-S, facilitating further investigation into its biological significance.
References
- 1. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. organomation.com [organomation.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification (Journal Article) | OSTI.GOV [osti.gov]
- 10. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of N-Arachidonoyl-L-Serine in Plasma Samples: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous endocannabinoid-like lipid that has garnered significant interest within the scientific community. Structurally similar to anandamide, ARA-S displays unique biological activities, including vasodilatory and pro-angiogenic properties.[1][2][3] Unlike classical endocannabinoids, ARA-S exhibits weak affinity for the cannabinoid receptors CB1 and CB2, as well as the TRPV1 receptor.[2][4][5] Instead, it is suggested to exert its effects through a putative novel G-protein coupled receptor, potentially GPR55, activating downstream signaling pathways such as the p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt) pathways.[2][5][6] The growing body of evidence supporting its role in cardiovascular regulation and neuroprotection underscores the need for a robust and reliable method for its quantification in biological matrices such as plasma.[3][6]
This application note provides a detailed protocol for the quantitative analysis of ARA-S in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[7][8]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for the extraction of lipids from plasma.[4][8][9]
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (IS): N-Arachidonoyl-L-Serine-d8 (ARA-S-d8) or other suitable deuterated analogue
-
Methyl tert-butyl ether (MTBE), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Sample concentrator (e.g., nitrogen evaporator or vacuum centrifuge)
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of plasma with 10 µL of the internal standard solution (e.g., ARA-S-d8 at 1 µg/mL in methanol).
-
Add 300 µL of cold methanol and vortex for 10 seconds to precipitate proteins.
-
Add 1000 µL of cold MTBE and vortex for 10 seconds.
-
Shake the mixture for 6 minutes at 4°C.
-
To induce phase separation, add 250 µL of LC-MS grade water and vortex for 20 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (approximately 1000 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 Methanol:Water with 10 mM ammonium (B1175870) acetate) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are suggested and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
-
LC System: UPLC or HPLC system
-
Column: Reversed-phase C8 or C18 column (e.g., Zorbax SB-CN, 2.1 x 100 mm, 3.5 µm)[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 300 µL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0.0-0.5 min: 45% B
-
0.5-5.0 min: Linear gradient to 95% B
-
5.0-7.0 min: Hold at 95% B
-
7.1-9.0 min: Return to 45% B and re-equilibrate
-
Mass Spectrometry (MS) Parameters:
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for ARA-S in negative mode would be [M-H]⁻ at m/z 390.5. Product ions can be generated from the fragmentation of the arachidonoyl chain or the serine moiety.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| ARA-S | 390.5 | To be optimized | 20 | To be optimized |
| ARA-S-d8 (IS) | 398.5 | To be optimized | 20 | To be optimized |
Note: The optimal product ions and collision energies must be determined empirically by infusing a standard solution of ARA-S into the mass spectrometer.
Quantitative Data
The following table summarizes validation parameters for the analysis of N-arachidonoyl amino acids, including N-Arachidonoyl-L-Serine (NASer), in mouse brain tissue, which can serve as a reference for method development in plasma.[7] It is important to note that the physiological concentration of ARA-S in human plasma is currently not well-established.[10]
| Parameter | N-Arachidonoyl-L-Serine (NASer) |
| Linearity Range | 0.2 - 120 pg/µL |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.9 pg on column |
Table adapted from a study on mouse brain tissue.[7]
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of ARA-S in plasma.
N-Arachidonoyl-L-Serine Signaling Pathway
Caption: Proposed signaling pathway of N-Arachidonoyl-L-Serine.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Resolution Mass Spectrometry-Based Identification of N-Arachidonoyl-L-Serine Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous N-acyl amino acid that has garnered significant interest due to its structural similarity to the endocannabinoid anandamide (B1667382) and its diverse biological activities, including vasodilation and neuroprotection[1][2]. Understanding the metabolic fate of ARA-S is crucial for elucidating its physiological and pathological roles. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the sensitive and specific identification and quantification of ARA-S and its metabolites in complex biological matrices.
These application notes provide a comprehensive overview and detailed protocols for the identification and analysis of ARA-S metabolites using LC-HRMS.
Metabolic Pathways of N-Arachidonoyl-L-Serine
The primary metabolic pathway for N-acyl amino acids, including ARA-S, is enzymatic hydrolysis. This process is primarily catalyzed by two key enzymes:
-
Peptidase M20 Domain Containing 1 (PM20D1): An extracellular hydrolase.
-
Fatty Acid Amide Hydrolase (FAAH): An intracellular serine hydrolase[3][4][5].
The hydrolysis of ARA-S yields two primary metabolites:
-
Arachidonic Acid (AA)
-
L-Serine
While hydrolysis is the main degradation route, the arachidonoyl moiety of ARA-S could potentially undergo further metabolism, for instance, through oxidation by cytochrome P450 (CYP450) enzymes, a common pathway for arachidonic acid itself. However, the direct CYP450-mediated metabolism of intact ARA-S is less characterized.
Signaling Pathways of N-Arachidonoyl-L-Serine
ARA-S exhibits weak affinity for the classical cannabinoid receptors CB1 and CB2[1][2]. Instead, its signaling effects are thought to be mediated through a novel, yet to be definitively confirmed, G-protein coupled receptor. The orphan receptor GPR55 has emerged as a strong candidate receptor for ARA-S[6][7].
Activation of this putative receptor by ARA-S initiates a downstream signaling cascade involving the phosphorylation and activation of:
-
Mitogen-Activated Protein (MAP) Kinase (ERK1/2)
-
Protein Kinase B (Akt)
These signaling pathways are implicated in cellular processes such as proliferation, migration, and survival[6][8].
Data Presentation: Quantitative Summary
The following tables summarize the mass spectrometric information for ARA-S and its primary metabolites, along with reported endogenous concentrations in bovine brain tissue. Note that the concentration of ARA-S itself is often very low and can be challenging to detect without sensitive instrumentation and optimized methods.
Table 1: Mass Spectrometric Data for N-Arachidonoyl-L-Serine and its Primary Metabolites
| Compound | Chemical Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| N-Arachidonoyl-L-Serine | C₂₃H₃₇NO₄ | 391.2723 | 392.2796 | 390.2650 |
| Arachidonic Acid | C₂₀H₃₂O₂ | 304.2402 | 305.2475 | 303.2329 |
| L-Serine | C₃H₇NO₃ | 105.0426 | 106.0499 | 104.0352 |
Table 2: Reported Endogenous Concentrations in Bovine Brain
| Analyte | Concentration Range | Brain Region | Reference |
| N-Arachidonoyl-L-Serine | Isolated, but not quantified | Whole Brain | [1][2][9] |
| Arachidonic Acid | ~5-6 mg/100 mg tissue | Various regions | [10][11] |
| L-Serine | Levels increase with supplementation | Various regions | [12] |
Note: Quantitative data for endogenous ARA-S is sparse. The provided concentration for arachidonic acid is a general estimate from bovine brain lipid profiling studies. L-serine levels are dynamic and influenced by diet and metabolism.
Experimental Protocols
Protocol 1: Extraction of N-Arachidonoyl-L-Serine and its Metabolites from Brain Tissue
This protocol is adapted from methods used for the extraction of endocannabinoids and related lipids from neural tissues.
Materials:
-
Brain tissue (e.g., bovine, rodent)
-
Internal Standards (IS): Deuterated ARA-S (d₈-ARA-S), deuterated arachidonic acid (d₈-AA), and ¹³C,¹⁵N-labeled L-serine.
-
Homogenizer (e.g., Polytron)
-
Solvents: Chloroform, Methanol (B129727), Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Nitrogen evaporator
-
Vortex mixer and Centrifuge
Procedure:
-
Homogenization: Weigh approximately 100 mg of frozen brain tissue and homogenize in 2 mL of a cold (4°C) 2:1:1 (v/v/v) mixture of chloroform:methanol:water containing the internal standards.
-
Phase Separation: Vortex the homogenate vigorously for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Lipid Extraction: Carefully collect the lower organic phase (containing ARA-S and arachidonic acid) into a new tube.
-
Aqueous Metabolite Extraction: Collect the upper aqueous phase (containing L-serine) into a separate tube.
-
Solid Phase Extraction (for lipids):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Evaporate the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove salts.
-
Elute the analytes with 5 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the eluate from the SPE step and the collected aqueous phase to dryness under nitrogen. Reconstitute the lipid extract in 100 µL of 90:10 methanol:water and the aqueous extract in 100 µL of 10:90 methanol:water for LC-HRMS analysis.
Protocol 2: High-Resolution LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of ARA-S and its metabolites. Optimization of parameters for specific instrumentation is recommended.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions for ARA-S and Arachidonic Acid (Negative Ion Mode):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-60% B
-
18.1-22 min: 60% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
LC Conditions for L-Serine (Positive Ion Mode):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: 0.1% Formic acid in 95:5 acetonitrile:water with 10 mM ammonium formate.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95-50% B
-
5-6 min: 50% B
-
6-6.1 min: 50-95% B
-
6.1-10 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
HRMS Conditions:
-
Ionization Mode: ESI negative for ARA-S and AA; ESI positive for L-Serine.
-
Capillary Voltage: 3.5 kV (negative), 4.0 kV (positive).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: Desolvation gas: 600 L/hr; Cone gas: 50 L/hr.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS²).
-
Mass Range: m/z 50-600.
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) should be optimized for each analyte to obtain characteristic fragment ions.
Mandatory Visualizations
Metabolic and Signaling Pathways
Caption: Metabolism and Signaling of N-Arachidonoyl-L-Serine.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR55 - Wikipedia [en.wikipedia.org]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Dietary Fatty Acid Composition Impacts the Fatty Acid Profiles of Different Regions of the Bovine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the intracerebroventricular and systemic administration of L-serine on the concentrations of D- and L-serine in several brain areas and periphery of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Profiling of N-Acyl Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-acyl amino acids (NAAAs) are a class of lipid signaling molecules involved in a diverse range of physiological and pathological processes, including inflammation, pain perception, and metabolic regulation.[1][2][3] Accurate and robust analytical methods for the comprehensive profiling of NAAAs in biological matrices are crucial for understanding their biological roles and for the discovery of potential biomarkers and therapeutic targets.[4][5] This document provides a detailed workflow for the profiling of N-acyl amino acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), from sample preparation to data analysis. The protocols described herein are intended to provide a starting point for researchers to develop and validate their own specific assays.
Overall Lipidomics Workflow for N-Acyl Amino Acid Profiling
The following diagram illustrates the general workflow for the lipidomic analysis of N-acyl amino acids.
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | MDPI [mdpi.com]
- 4. An Innovative Lipidomic Workflow to Investigate the Lipid Profile in a Cystic Fibrosis Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in N-Arachidonoyl-L-Serine LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of N-Arachidonoyl-L-Serine (ARA-S). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of N-Arachidonoyl-L-Serine (ARA-S)?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the context of ARA-S analysis, components of biological matrices such as plasma, serum, or brain tissue can interfere with the ionization of ARA-S in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively affect the accuracy, precision, and sensitivity of quantification. For N-acyl amino acids like ARA-S, phospholipids (B1166683) are a primary cause of these matrix effects.
Q2: How can I determine if my ARA-S analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using several methods. A common qualitative technique is the post-column infusion experiment. This involves infusing a constant flow of an ARA-S standard solution into the mass spectrometer after the LC column while injecting a blank, extracted sample matrix. Any dip or rise in the baseline signal at the retention time of ARA-S indicates ion suppression or enhancement, respectively. A quantitative assessment can be made by comparing the peak area of ARA-S in a neat solution to the peak area of ARA-S spiked into an extracted blank matrix.
Q3: What is a suitable internal standard for ARA-S quantification to compensate for matrix effects?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as N-Arachidonoyl-L-Serine-d8. A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects and extraction inefficiencies. This allows for accurate correction of signal variations, leading to more reliable quantification. If a SIL-IS is not available, a structurally similar analog can be used, but it may not compensate for matrix effects as effectively.
Q4: My ARA-S signal is showing significant peak tailing. What are the common causes and solutions?
A4: Peak tailing for N-acyl amino acids like ARA-S in reversed-phase chromatography can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase (e.g., residual silanols).
-
Solution: Use a column with a highly inert stationary phase or add a mobile phase modifier like a buffer to mask the active sites.
-
-
Column Overload: Injecting too much analyte mass onto the column.
-
Physical Column Issues: A partially blocked inlet frit or a void at the column inlet can distort peak shape.
-
Solution: Reverse and flush the column (if permissible by the manufacturer) or replace the column and/or guard column.[3]
-
Q5: I am observing low recovery of ARA-S after sample preparation. How can I improve this?
A5: Low recovery of ARA-S can be due to suboptimal extraction conditions. Since ARA-S is a lipoamino acid, its recovery is highly dependent on the chosen sample preparation method. Consider the following:
-
Extraction Technique: For plasma and tissue samples, liquid-liquid extraction (LLE) with a solvent like toluene (B28343) has been shown to provide high recovery for similar endocannabinoids. Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) is also a viable option. Protein precipitation is a simpler method but may result in lower recovery and more significant matrix effects.
-
Solvent Selection: The choice of organic solvent in LLE is critical. For SPE, ensure the conditioning, loading, washing, and elution solvents are appropriate for retaining and then eluting ARA-S.
-
pH Adjustment: The pH of the sample can influence the extraction efficiency of ARA-S due to its carboxylic acid and amine functionalities. Adjusting the pH may improve partitioning into the extraction solvent.
Troubleshooting Guides
Issue 1: High Signal Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | - Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): Use this compound to normalize for variations in ion suppression/enhancement between samples. |
| - Improve Sample Cleanup: Employ a more rigorous sample preparation method such as solid-phase extraction (SPE) to remove interfering matrix components, particularly phospholipids. | |
| Analyte Instability | - Maintain Low Temperatures: ARA-S is not stable at room temperature.[4] Keep samples on ice or at 4°C during processing and store extracts at -80°C.[4] |
| - Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation. Aliquot samples after collection to avoid this. | |
| Inconsistent Extraction Efficiency | - Optimize Extraction Protocol: Ensure consistent and thorough vortexing/mixing during liquid-liquid extraction. For SPE, ensure consistent flow rates during loading, washing, and elution. |
| - Evaluate and Validate the Method: Perform recovery experiments by spiking known amounts of ARA-S into the matrix at different concentrations to assess the consistency of the extraction. |
Issue 2: Low Signal Intensity and Poor Sensitivity
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | - Enhance Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove a higher percentage of phospholipids and other interfering compounds. |
| - Optimize Chromatography: Adjust the LC gradient to achieve better separation of ARA-S from co-eluting matrix components. A longer run time or a different stationary phase may be necessary. | |
| Suboptimal MS/MS Parameters | - Tune the Mass Spectrometer: Infuse a standard solution of ARA-S directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, and temperature) and collision energies for the specific precursor and product ions. |
| Analyte Degradation | - Ensure Proper Sample Handling: ARA-S can be susceptible to enzymatic degradation. Work quickly and at low temperatures. Consider the use of enzyme inhibitors during sample homogenization if necessary. |
| Poor Extraction Recovery | - Switch Extraction Method: If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which generally offer better recovery for lipids. |
| - Optimize LLE/SPE Parameters: For LLE, test different organic solvents. For SPE, experiment with different sorbent types and elution solvents. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Endocannabinoid-like Compounds in Plasma
| Method | Analyte | Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (Toluene) | Anandamide & 2-AG | >80 | Low Ion Suppression | High recovery, prevents isomerization of similar compounds. | Requires solvent evaporation and reconstitution. |
| Solid-Phase Extraction (Oasis HLB) | Anandamide & 2-AG | ~80 | Moderate | Good cleanup, amenable to automation. | Can have variable recovery depending on sorbent and elution. |
| Protein Precipitation (Acetonitrile) | Various Peptides | >50 | High | Simple, fast, and inexpensive. | Less effective at removing interferences, leading to significant matrix effects.[5] |
| 1-Butanol/Methanol (B129727) (1:1 v/v) Extraction | Various Lipids | >90 | Not specified | High recovery, no drying/reconstitution needed. | May not be as selective as SPE. |
Note: Data for Anandamide and 2-AG are presented as they are structurally and chemically similar to ARA-S. Specific recovery and matrix effect data for ARA-S are limited in the literature.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for ARA-S from Plasma
This protocol is adapted from methods developed for similar endocannabinoids.
-
Sample Preparation:
-
To 100 µL of plasma, add an appropriate amount of this compound internal standard.
-
Add 900 µL of 0.9% saline and vortex briefly.
-
-
Extraction:
-
Add 2 mL of cold toluene to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (toluene) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for ARA-S from Brain Tissue Homogenate
This protocol is based on a method for the analysis of arachidonoyl amino acids in mouse brain.[3]
-
Homogenization:
-
Homogenize the brain tissue in an appropriate buffer (e.g., phosphate-buffered saline) on ice.
-
Add the internal standard (this compound) to the homogenate.
-
-
Protein Precipitation and Initial Extraction:
-
Add 2 volumes of cold acetonitrile containing 0.1% formic acid to the homogenate.
-
Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash with 1 mL of 40% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the ARA-S and internal standard with 2 x 1 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Mandatory Visualization
Signaling Pathway of N-Arachidonoyl-L-Serine in Endothelial Cells
Caption: ARA-S signaling in endothelial cells via GPR55.
Experimental Workflow for ARA-S LC-MS/MS Analysis
Caption: Experimental workflow for ARA-S analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Acyl Amino Acid Analysis by ESI-MS
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with N-acyl amino acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the ionization efficiency of N-acyl amino acids in your Electrospray Ionization Mass Spectrometry (ESI-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: My N-acyl amino acid signal is weak in ESI-MS. What are the primary factors affecting its ionization efficiency?
A1: The ionization efficiency of N-acyl amino acids in ESI-MS is primarily influenced by several factors:
-
Molecular Properties: The inherent physicochemical properties of the N-acyl amino acid, such as its size, polarity, and surface activity, play a crucial role. Larger molecules and those with greater surface activity tend to ionize more efficiently as they are enriched at the surface of the ESI droplets.[1][2]
-
Derivatization: The choice of derivatizing agent can significantly impact signal intensity. Reagents that introduce a permanent positive charge or increase the hydrophobicity of the analyte can lead to substantial enhancements in ionization efficiency.[3][4][5]
-
Mobile Phase Composition: The pH and additives of the mobile phase are critical. Acidic mobile phases are generally preferred for positive ion mode as they promote protonation.[6] However, certain additives like trifluoroacetic acid (TFA) can suppress the MS signal, while others like formic acid (FA) can improve it.[7][8]
-
ESI Source Parameters: Optimization of parameters such as capillary voltage, nebulizer gas pressure, and source temperature is essential for achieving maximal signal intensity.
Q2: How can I improve the signal intensity of my N-acyl amino acid through chemical derivatization?
A2: Chemical derivatization is a powerful strategy to enhance the ESI-MS signal of N-acyl amino acids. The primary goals of derivatization in this context are to increase the analyte's surface activity and to introduce a readily ionizable group.
One effective approach is to use a derivatizing agent that introduces a quaternary amine group. This provides a permanent positive charge and can significantly increase ionization efficiency. For instance, derivatization with N-alkylnicotinic acid N-hydroxysuccinimide esters (Cn-NA-NHS) has been shown to increase MS detection sensitivity by 6 to 80-fold compared to N-acylation with benzoic acid.[3][4][9] The increasing alkyl chain length of these reagents also enhances the surfactant properties of the derivatives, promoting their migration to the droplet surface.[3][4]
Another common derivatization reagent is 9-fluorenylmethyl chloroformate (Fmoc-Cl).[10][11] A paired ion electrospray ionization (PIESI) method using Fmoc-derivatized amino acids has demonstrated a 5 to 100-fold lower limit of detection compared to conventional negative ion mode detection.[11]
Q3: What are the recommended mobile phase additives for analyzing N-acyl amino acids in positive ion ESI-MS?
A3: The choice of mobile phase additive is a critical parameter that requires careful consideration to balance chromatographic performance with MS sensitivity.
-
Formic Acid (FA): Generally, 0.1% formic acid is a good starting point for positive ion mode ESI-MS of N-acyl amino acids. It provides protons to facilitate the formation of [M+H]+ ions and is volatile, making it compatible with MS.[7][8]
-
Ammonium (B1175870) Formate (B1220265)/Acetate: These buffers can be useful, particularly when dealing with complex matrices, as they can help to stabilize the spray and improve reproducibility.[12][13] A 10 mM ammonium formate buffer can be used to optimize ionization mode and polarity.[12]
-
Trifluoroacetic Acid (TFA): While excellent for chromatography, TFA is a strong ion-pairing agent that can significantly suppress the ESI signal in positive ion mode.[7][8][14] If TFA is necessary for chromatographic resolution, its concentration should be kept as low as possible (e.g., 0.02-0.05%).
Troubleshooting Guide
Issue: Low Signal Intensity or Poor Peak Shape
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization | 1. Optimize ESI Source Parameters: Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow rate, and source temperature. A good starting point for capillary voltage is 3–5 kV for positive mode. 2. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the chosen ionization mode. For positive ion mode, an acidic pH (e.g., using 0.1% formic acid) is generally preferred to promote protonation.[6] |
| Ion Suppression | 1. Evaluate Mobile Phase Additives: If using TFA, consider replacing it with formic acid or using a lower concentration. TFA is a known signal suppressor in ESI-MS.[7][14] 2. Improve Sample Purity: Matrix components can compete with the analyte for ionization, leading to suppression. Enhance sample clean-up procedures. |
| Poor Derivatization Efficiency | 1. Verify Reaction Conditions: Ensure the pH, temperature, and reaction time for the derivatization reaction are optimal. For example, N-acylation with Cn-NA-NHS reagents works well at a pH between 8.5 and 10.[3][4] 2. Check Reagent Quality: Use fresh, high-quality derivatization reagents. |
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with C4-NA-NHS
This protocol is adapted from a study that demonstrated a significant increase in MS detection sensitivity.[3][4]
Materials:
-
Amino acid standard solution
-
C4-NA-NHS (N-succinimidyl-4-N-butylnicotinate) reagent
-
0.1 M Sodium borate (B1201080) buffer (pH 9.0)
-
Methanol
-
Water
Procedure:
-
Prepare a solution of the amino acid in 0.1 M sodium borate buffer (pH 9.0).
-
Add a 4-fold molar excess of the C4-NA-NHS reagent to the amino acid solution.
-
Vortex the mixture and allow it to react for approximately 1 minute at room temperature.
-
The derivatized sample is now ready for dilution and analysis by LC-ESI-MS.
Protocol 2: General LC-MS Method for N-Acyl Amino Acids
This serves as a starting point for method development.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 mm ID x 100 mm L, 5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.25 mL/min
-
Gradient: Start with a suitable initial percentage of B, then ramp up to elute the compounds of interest. A typical gradient might be 5% to 95% B over 10 minutes.
-
Injection Volume: 1-10 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas Pressure: 20 L/min
-
Drying Gas Flow: 7 L/min
-
Source Temperature: 250 °C
-
Scan Range: m/z 100-700
Data Summary
Table 1: Impact of Derivatization on ESI-MS Signal Intensity of Amino Acids
| Derivatization Reagent | Fold Increase in Sensitivity (Compared to Benzoic Acid) | Reference |
| C4-NA-NHS | 6 - 80 | [3][4][9] |
Table 2: Influence of Acyl Chain Length on ESI Response of Derivatized Amino Acids
| Derivatizing Agent | Relative ESI Response | Reference |
| C1-NA-NHS | Increases with chain length | [3][4] |
| C2-NA-NHS | Increases with chain length | [3][4] |
| C3-NA-NHS | Increases with chain length | [3][4] |
| C4-NA-NHS | Highest response in the series | [3][4] |
Visual Guides
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. halocolumns.com [halocolumns.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: N-Arachidonoyl-L-Serine (ARA-S) Stability in Frozen Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-Arachidonoyl-L-Serine (ARA-S) in frozen tissue samples. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for tissue samples intended for ARA-S analysis?
A1: For long-term storage, it is highly recommended to freeze tissue samples as rapidly as possible, for instance in liquid nitrogen, and then store them at -80°C.[1][2] This minimizes lipid degradation through enzymatic activity and oxidation.[1][2] While storage at -20°C may be suitable for some lipids for a shorter duration, -80°C provides greater stability for long-term preservation of N-acyl amino acids like ARA-S.[2][3]
Q2: How stable is ARA-S in frozen tissue over time?
A2: While specific long-term stability data for ARA-S in frozen tissue is not extensively documented, general best practices for lipid analysis suggest that storage at -80°C can preserve lipid profiles, including polyunsaturated fatty acid derivatives, for up to a year or even longer.[1][2] However, for optimal results, it is advisable to process samples within six months of collection when stored at or below -20°C.[2] Degradation can still occur over extended periods, leading to an increase in free fatty acids and other breakdown products.[1]
Q3: Can I use tissue samples that have been stored at -20°C?
A3: While -80°C is the ideal temperature for long-term storage, tissues stored at -20°C can still be used, particularly for shorter durations.[2][3] However, the risk of degradation is higher at -20°C compared to -80°C.[2][3] If using samples stored at -20°C, it is crucial to minimize the storage time and be aware of potential degradation.
Q4: How many times can I freeze and thaw my tissue samples before ARA-S degrades?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles.[4] Each cycle can cause cellular damage, leading to the release of degradative enzymes and increased oxidation, which can affect the integrity of lipids like ARA-S.[5] For best results, aliquot your tissue samples into single-use tubes before the initial freezing. If repeated measurements from the same sample are necessary, it is critical to assess the stability of ARA-S under your specific freeze-thaw conditions. Some studies on other analytes in serum have shown that even a single freeze-thaw cycle can lead to changes in concentration, although they may remain within acceptable limits for some compounds.[6]
Q5: What are the potential degradation pathways for ARA-S in tissue samples?
A5: The primary enzymatic degradation pathway for N-acyl amides like ARA-S is hydrolysis of the amide bond, catalyzed by enzymes such as fatty acid amide hydrolase (FAAH).[7][8][9] This process breaks down ARA-S into arachidonic acid and L-serine. Non-enzymatic degradation can also occur through oxidation of the polyunsaturated arachidonoyl chain, especially if samples are not stored properly and are exposed to air and light.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable ARA-S levels | Sample degradation due to improper storage temperature. | Ensure tissue samples are flash-frozen immediately after collection and stored at -80°C.[1][2] |
| Sample degradation from multiple freeze-thaw cycles. | Aliquot samples into single-use tubes prior to initial freezing to avoid repeated thawing. | |
| Inefficient extraction of ARA-S from the tissue matrix. | Use a validated lipid extraction protocol, such as the Folch or Bligh-Dyer methods, and ensure complete homogenization of the tissue.[10][11] Consider pulverizing hard tissues in liquid nitrogen.[1] | |
| High variability in ARA-S levels between replicate samples | Inconsistent sample handling and storage. | Standardize all procedures from sample collection to extraction. Ensure all samples are treated identically. |
| Non-homogenous tissue samples. | Ensure the tissue is thoroughly homogenized before taking aliquots for extraction. | |
| Oxidation of ARA-S during sample preparation. | Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent, especially for polyunsaturated lipids like ARA-S.[1][11] | |
| Presence of high levels of free arachidonic acid | Enzymatic or non-enzymatic degradation of ARA-S. | This indicates sample degradation. Review storage history and handling procedures. Consider analyzing samples as quickly as possible after collection. The presence of other degradation products like lysophospholipids can also indicate degradation.[1] |
Experimental Protocols
Table 1: Recommended Tissue Sample Handling and Storage Protocol
| Step | Procedure | Rationale |
| 1. Sample Collection | Excise tissue of interest as quickly as possible to minimize post-mortem enzymatic activity. | To preserve the in vivo lipid profile. |
| 2. Rinsing | Briefly rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood. | Blood contamination can interfere with analysis. |
| 3. Snap-Freezing | Immediately snap-freeze the tissue in liquid nitrogen.[1][2] | Rapid freezing prevents the formation of large ice crystals that can damage cell structures and preserves the integrity of lipids. |
| 4. Aliquoting | If possible, divide the tissue into smaller, single-use aliquots before long-term storage. | To avoid repeated freeze-thaw cycles.[4] |
| 5. Long-Term Storage | Store the frozen tissue samples in airtight, labeled cryovials at -80°C.[1][2][3] | Minimizes enzymatic degradation and oxidation for long-term stability. |
| 6. Sample Retrieval | When ready for analysis, retrieve the sample from the -80°C freezer and keep it on dry ice until extraction. | To maintain the frozen state and prevent degradation. |
Table 2: Protocol for Lipid Extraction from Frozen Tissue
| Step | Procedure | Rationale |
| 1. Preparation | Pre-cool all glassware and homogenization equipment. Prepare a chloroform/methanol (B129727) (2:1, v/v) extraction solvent containing 0.01% BHT.[11] | Pre-cooling minimizes enzymatic activity. BHT prevents oxidation of polyunsaturated fatty acids. |
| 2. Weighing | Weigh the frozen tissue aliquot. Perform this step quickly to prevent thawing. | For accurate quantification of ARA-S per tissue weight. |
| 3. Homogenization | Place the frozen tissue in a glass homogenizer with the extraction solvent. For hard tissues, pulverize in a mortar and pestle with liquid nitrogen before adding to the solvent.[1] Homogenize until the tissue is completely dispersed. | To ensure efficient extraction of lipids from the tissue matrix. |
| 4. Phase Separation (Folch Method) | Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.[10] | To separate the lipid-containing organic phase from the aqueous and protein phases. |
| 5. Collection of Lipid Extract | Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette.[10] | To isolate the lipid fraction for analysis. |
| 6. Drying and Reconstitution | Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol or acetonitrile). | To concentrate the lipid extract and prepare it for injection into the analytical instrument. |
| 7. Storage of Extract | If not analyzing immediately, store the reconstituted extract at -80°C in a glass vial with a Teflon-lined cap.[1] | To preserve the integrity of the extracted lipids until analysis. |
Visualizations
Caption: Experimental workflow for the analysis of N-Arachidonoyl-L-Serine from frozen tissue samples.
Caption: Enzymatic degradation of N-Arachidonoyl-L-Serine by Fatty Acid Amide Hydrolase (FAAH).
References
- 1. aquaculture.ugent.be [aquaculture.ugent.be]
- 2. academic.oup.com [academic.oup.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - Journal of Laboratory Physicians [jlabphy.org]
- 7. N-Acylamides - Wikipedia [en.wikipedia.org]
- 8. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 11. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
Troubleshooting poor recovery of N-acyl amino acids during extraction
Welcome to the technical support center for N-acyl amino acid (NAAA) extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the extraction of these important biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of N-acyl amino acids during extraction?
Poor recovery of N-acyl amino acids can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Suboptimal pH: The pH of the aqueous sample is critical for efficient extraction. For most N-acyl amino acids, which are acidic, the pH should be adjusted to be at least two units below their pKa to ensure they are in their neutral, more organic-soluble form.[1]
-
Inappropriate Solvent Selection: The choice of organic solvent for liquid-liquid extraction (LLE) or the sorbent and elution solvent for solid-phase extraction (SPE) is crucial. The polarity of the solvent should be matched to the polarity of the NAAA of interest.
-
Emulsion Formation (in LLE): The formation of a stable emulsion between the aqueous and organic layers can trap the analyte, leading to significant loss. This is often an issue with samples high in lipids or proteins.[2][3]
-
Incomplete Elution (in SPE): The N-acyl amino acids may be irreversibly bound to the SPE sorbent if the elution solvent is not strong enough to disrupt the interactions.
-
Analyte Degradation: N-acyl amino acids can be susceptible to enzymatic or chemical degradation, especially if samples are not handled quickly and kept on ice.[4]
-
Sample Contamination: The presence of salts, buffers (especially those with primary and secondary amines like TRIS), and lipids can interfere with the extraction process and subsequent analysis.[5]
Q2: How does pH affect the extraction efficiency of N-acyl amino acids?
The pH of the aqueous phase is a critical parameter in the liquid-liquid extraction of ionizable compounds like N-acyl amino acids. To ensure maximum partitioning into the organic phase, the NAAA should be in its neutral (protonated) form. Since N-acyl amino acids are acidic, the pH of the aqueous sample should be adjusted to a value at least 2 pH units below the pKa of the analyte.[1] At a lower pH, the carboxyl group is protonated, reducing the molecule's polarity and increasing its solubility in the organic solvent. Conversely, at a pH above the pKa, the NAAA will be in its ionized (deprotonated) form, making it more water-soluble and difficult to extract into an organic solvent.
Q3: What should I do if an emulsion forms during my liquid-liquid extraction?
Emulsion formation is a common issue in LLE, particularly with biological samples.[2] Here are several strategies to address this problem:
-
Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separation funnel to minimize the formation of an emulsion.[2]
-
"Salting Out": Add a small amount of a neutral salt, such as sodium chloride (brine) or sodium sulfate, to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by forcing the separation of the two phases.[2][6]
-
Centrifugation: Centrifuging the mixture can help to separate the layers and break the emulsion.[2]
-
Addition of a Different Organic Solvent: Adding a small volume of a different organic solvent can alter the properties of the organic phase and may help to dissolve the emulsifying agent.[2]
-
Filtration: Using phase separation filter paper can help to separate the two phases.[2]
Troubleshooting Guides
Poor Recovery in Liquid-Liquid Extraction (LLE)
This guide will help you troubleshoot and improve the recovery of N-acyl amino acids when using liquid-liquid extraction methods.
Problem: Low or no recovery of the target N-acyl amino acid in the organic phase.
Troubleshooting Workflow:
Poor Recovery in Solid-Phase Extraction (SPE)
This guide addresses common issues leading to poor recovery of N-acyl amino acids during solid-phase extraction.
Problem: The N-acyl amino acid is not retained on the SPE column or does not elute properly.
Troubleshooting Workflow:
References
- 1. Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Quantification of Endogenous Lipids
Welcome to the technical support center for the quantification of endogenous lipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in lipid analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can arise during the quantification of endogenous lipids, from sample handling to data analysis.
Q1: Why am I seeing high variability between my sample replicates?
A: High variability between sample replicates is a common issue that can often be traced back to pre-analytical factors. Inconsistent sample collection, handling, and storage are major sources of error. Lipids are susceptible to enzymatic and oxidative degradation, which can alter their composition and concentration.
Troubleshooting Guide:
-
Standardize Collection: Ensure a consistent and rapid sample collection protocol. For blood samples, the choice between plasma and serum and the anticoagulant used can significantly impact the lipid profile. For tissue samples, minimize the time between collection and freezing.
-
Immediate Processing/Freezing: Process samples immediately after collection. If not possible, flash-freeze them in liquid nitrogen and store them at -80°C. Avoid slow freezing, as it can lead to the formation of ice crystals that disrupt cell membranes and alter lipid composition.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to lipid degradation. Aliquot samples into smaller volumes before freezing to avoid the need to thaw the entire sample multiple times.
-
Use of Antioxidants: For lipids prone to oxidation, such as polyunsaturated fatty acids (PUFAs), consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Experimental Workflow for Sample Handling
Addressing variability in N-Arachidonoyl-L-Serine-d8 internal standard signal
Welcome to the technical support center for N-Arachidonoyl-L-Serine-d8 (ARA-S-d8). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing ARA-S-d8 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of N-Arachidonoyl-L-Serine (ARA-S), an endogenous endocannabinoid-like lipid. The replacement of eight hydrogen atoms with deuterium (B1214612) atoms increases its molecular weight, allowing it to be distinguished from the endogenous (non-deuterated) ARA-S by mass spectrometry. It is used as an internal standard in quantitative analyses to correct for variability in sample preparation and instrument response, ensuring more accurate and precise measurements of ARA-S.
Q2: What are the storage and stability recommendations for this compound?
This compound is stable for at least one year when stored as a solution in ethanol (B145695) at -20°C.[1] The non-deuterated form, ARA-S, is not stable at room temperature or at -20°C without a solvent.[2] It is crucial to minimize freeze-thaw cycles and to handle the standard on ice when preparing solutions.
Q3: What are the main causes of signal variability with the this compound internal standard?
Variability in the internal standard signal can arise from several sources:
-
Sample Preparation: Inconsistent pipetting, incomplete extraction, or degradation of the standard during sample processing.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, brain tissue) can suppress or enhance the ionization of the internal standard in the mass spectrometer source.
-
Instrumental Issues: Fluctuations in the LC pump flow rate, inconsistent injection volumes, or a dirty ion source can all lead to signal variability.
-
Chromatography: Poor peak shape, shifting retention times, or co-elution with interfering substances can affect the accuracy of peak integration.
Troubleshooting Guides
Problem 1: High Variability in Internal Standard Peak Area Across a Batch
High variability, often indicated by a high coefficient of variation (%CV) in the peak area of this compound across a single analytical run, is a common issue that needs to be addressed to ensure data quality.
Troubleshooting Workflow
References
Technical Support Center: Analysis of N-Arachidonoyl-L-Serine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of N-Arachidonoyl-L-Serine (NASer), with a focus on minimizing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is N-Arachidonoyl-L-Serine (NASer) and why is its analysis important?
A1: N-Arachidonoyl-L-Serine (NASer) is an endogenous lipid mediator, structurally related to the endocannabinoid anandamide.[1] It is found in the central nervous system and peripheral tissues and is involved in various physiological processes, including vasodilation and neuroprotection.[2][3] Accurate and precise quantification of NASer is crucial for understanding its physiological roles and its potential as a therapeutic target.
Q2: What are the common challenges in the mass spectrometric analysis of NASer?
A2: A primary challenge is in-source fragmentation (ISF), where the NASer molecule fragments within the ion source of the mass spectrometer before reaching the mass analyzer.[4][5] This can lead to a decreased signal for the intact molecule, making accurate quantification difficult, and can generate fragment ions that may be mistaken for other compounds.[5] Additionally, as with many lipids, sample preparation and chromatographic separation require careful optimization to ensure good recovery and resolution from other matrix components.[6][7]
Q3: What are the typical precursor and product ions for NASer in positive mode ESI-MS/MS?
A3: In positive electrospray ionization (ESI) mode, the protonated molecule [M+H]+ of NASer is typically observed as the precursor ion at a mass-to-charge ratio (m/z) of 392.3. A common and prominent fragmentation pathway involves the neutral loss of the serine head group, resulting in a product ion at m/z 287.2. Another characteristic product ion is the protonated serine molecule at m/z 106.1, which results from the cleavage of the amide bond.[8]
Q4: Is negative mode ESI a viable option for NASer analysis?
A4: While positive mode is more commonly reported for N-acyl amino acids, negative mode ESI can be a viable alternative.[9][10] In negative mode, one would typically look for the deprotonated molecule [M-H]- as the precursor ion. Fragmentation in negative mode can provide complementary structural information. However, the sensitivity in negative mode can be compound-dependent and may require specific optimization of source conditions and mobile phase composition.[11]
Q5: How should I prepare my samples for NASer analysis?
A5: Sample preparation for NASer typically involves lipid extraction from a biological matrix. A common approach is a liquid-liquid extraction using a solvent mixture like chloroform/methanol (B129727)/water to separate the lipid fraction. This is often followed by a solid-phase extraction (SPE) step, for example using a C18 or silica (B1680970) cartridge, to further purify the sample and remove interfering substances.[6][7] It is crucial to handle samples at low temperatures and minimize exposure to air to prevent degradation of the polyunsaturated arachidonoyl chain.
Q6: What are the storage and stability considerations for NASer?
A6: N-Arachidonoyl-L-Serine is sensitive to degradation. For long-term storage, it should be kept at -20°C or lower.[12] When dissolved in a solvent such as ethanol, it is reported to be stable for at least up to two months when stored at -20°C. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to identifying and minimizing in-source fragmentation (ISF) of N-Arachidonoyl-L-Serine during LC-MS/MS analysis.
Problem: Low abundance of the precursor ion ([M+H]+ at m/z 392.3) and high abundance of fragment ions (e.g., m/z 287.2, 106.1) in the full scan mass spectrum.
This is a classic indication of in-source fragmentation, where the analyte molecule breaks apart in the ion source before mass analysis.
Systematic Troubleshooting Steps:
-
Optimize Cone Voltage (or Fragmentor/Declustering Potential): This is often the most influential parameter for controlling ISF.[4]
-
Action: Infuse a standard solution of NASer and acquire full scan mass spectra at a range of cone voltage settings (e.g., starting from a low value like 20 V and increasing in 10 V increments).
-
Expected Outcome: You should observe a decrease in the intensity of fragment ions and an increase in the intensity of the precursor ion as you lower the cone voltage. Choose the voltage that provides the best signal-to-noise ratio for the precursor ion while keeping fragmentation to a minimum.
-
-
Adjust Ion Source Temperature (or Capillary Temperature): Higher temperatures can provide the thermal energy for fragmentation.[4]
-
Action: Using the optimized cone voltage, acquire mass spectra at various source temperatures (e.g., from 100°C to 350°C in 50°C increments).
-
Expected Outcome: Lower temperatures generally reduce fragmentation. However, the temperature must be high enough to ensure efficient desolvation of the ESI droplets. Find a balance that provides good signal intensity for the precursor ion with minimal fragmentation.
-
-
Optimize Gas Flow Rates (Nebulizer and Drying Gas): While less direct, gas flow rates can influence the desolvation process and ion transfer, which can have a secondary effect on fragmentation.
-
Action: With the optimized cone voltage and temperature, systematically adjust the nebulizer and drying gas flow rates.
-
Expected Outcome: Optimize for a stable ion signal and the best signal-to-noise ratio for the precursor ion. Inefficient desolvation can sometimes lead to unstable ion signals that might be misinterpreted as fragmentation issues.
-
-
Consider Mobile Phase Composition: The pH and solvent composition of the mobile phase can affect ionization efficiency and the stability of the generated ions.
-
Action: Ensure your mobile phase is well-buffered if necessary and consider the effect of additives. For positive mode, a small amount of a weak acid like formic acid is common.
-
Expected Outcome: A mobile phase that promotes efficient and stable protonation of NASer can lead to a more robust precursor ion signal.
-
-
Evaluate Sample Concentration: High concentrations of the analyte can sometimes lead to an increase in apparent fragmentation due to detector saturation or space-charge effects in the ion source.
-
Action: Analyze a dilution series of your sample or standard.
-
Expected Outcome: If fragmentation decreases with dilution, it may indicate that your original sample concentration was too high.
-
Data Summary Tables
Table 1: Recommended LC-MS/MS Parameters for N-Arachidonoyl-L-Serine (Positive ESI Mode)
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 392.3 | [2] |
| Product Ion 1 (m/z) | 287.2 (Arachidonoyl fragment) | [2] |
| Product Ion 2 (m/z) | 106.1 (Protonated Serine) | [8] |
| Product Ion 3 (m/z) | 374.2 ([M+H-H2O]+) | [2] |
| Product Ion 4 (m/z) | 269.2 | [2] |
| Nebulizer Gas Flow | 10 L/min | [8] |
| Sheath Gas Flow | 8 L/min | [8] |
| Source Temperature | 325 °C | [8] |
| Sheath Gas Temperature | 250 °C | [8] |
Note: Optimal fragmentor/cone voltages and collision energies should be determined empirically for your specific instrument.
Table 2: General Troubleshooting for In-Source Fragmentation
| Parameter | Observation with High ISF | Recommended Action |
| Cone/Fragmentor Voltage | Set too high | Decrease in 5-10 V increments |
| Source/Capillary Temp. | Set too high | Decrease in 25-50 °C increments |
| Gas Flow Rates | Sub-optimal | Optimize for stable signal and S/N |
| Sample Concentration | Too high | Dilute sample |
| Mobile Phase | Inappropriate pH/additives | Ensure optimal ionization conditions |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage and Source Temperature
-
Prepare a standard solution of N-Arachidonoyl-L-Serine at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set initial MS parameters: Start with a low cone voltage (e.g., 20 V) and a moderate source temperature (e.g., 250°C). Set the mass range to scan from m/z 50 to 500.
-
Vary the cone voltage: While keeping the source temperature constant, acquire full scan mass spectra at increasing cone voltages (e.g., 20, 30, 40, 50, 60, 70, 80 V).
-
Analyze the spectra: For each spectrum, record the intensity of the precursor ion (m/z 392.3) and the major fragment ions (m/z 287.2, 106.1).
-
Select the optimal cone voltage: Choose the voltage that maximizes the precursor ion signal while minimizing the fragment ion signals.
-
Vary the source temperature: Using the optimized cone voltage, acquire full scan mass spectra at different source temperatures (e.g., 150, 200, 250, 300, 350 °C).
-
Analyze the spectra: Record the intensities of the precursor and fragment ions at each temperature.
-
Select the optimal source temperature: Choose the temperature that provides a good balance between efficient desolvation (high precursor signal) and minimal thermal fragmentation.
Visualizations
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Caption: Positive mode ESI fragmentation pathway of N-Arachidonoyl-L-Serine.
References
- 1. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl L-serine | C23H37NO4 | CID 10596625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. caymanchem.com [caymanchem.com]
Validation & Comparative
Validation of an Analytical Method for N-Arachidonoyl-L-Serine Using a Deuterated Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of N-Arachidonoyl-L-Serine (ARA-L-Ser), a significant endocannabinoid-like lipid molecule. Particular emphasis is placed on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that utilizes a deuterated internal standard to ensure accuracy and precision. This document serves as a practical resource for researchers aiming to implement robust analytical techniques for ARA-L-Ser in biological matrices.
Introduction to N-Arachidonoyl-L-Serine
N-Arachidonoyl-L-Serine is an endogenous lipoamino acid identified in the brain and other tissues.[1][2] Structurally similar to the endocannabinoid anandamide, ARA-L-Ser exhibits a unique pharmacological profile. It has a low affinity for the canonical cannabinoid receptors CB1 and CB2 but has been shown to be an agonist of the orphan G protein-coupled receptor GPR55 and an activator of large-conductance Ca2+-activated K+ (BKCa) channels.[2][3] Through these interactions, ARA-L-Ser is implicated in various physiological processes, including vasodilation, angiogenesis, and neuroprotection, making it a molecule of interest in numerous research fields.[1][3]
Accurate quantification of ARA-L-Ser in biological samples is crucial for understanding its physiological roles and exploring its therapeutic potential. The use of a deuterated internal standard in conjunction with LC-MS/MS is the gold standard for such bioanalytical assays, as it effectively compensates for matrix effects and variations in sample processing and instrument response.
Comparison of Analytical Methodologies
While LC-MS/MS with a deuterated internal standard is the preferred method for the quantification of ARA-L-Ser, other techniques can be employed for the analysis of N-acyl amino acids. The choice of method depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with Deuterated Internal Standard | Chromatographic separation followed by mass spectrometric detection and quantification against a stable isotope-labeled internal standard. | High sensitivity and selectivity.[4] Excellent accuracy and precision due to correction for matrix effects and sample loss.[4] | Requires specialized and expensive instrumentation. A specific deuterated standard for ARA-L-Ser is not readily commercially available. |
| LC-MS/MS without Deuterated Internal Standard | Chromatographic separation and mass spectrometric detection, with quantification based on an external calibration curve or a non-isotopic internal standard. | High sensitivity and selectivity. | Susceptible to matrix effects, which can lead to inaccurate quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of the analyte by gas chromatography, followed by mass spectrometric detection. | High chromatographic resolution. | Requires derivatization to increase volatility, which adds complexity to sample preparation and can introduce variability.[5] |
| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Chromatographic separation followed by detection based on UV absorbance or fluorescence. | More accessible instrumentation compared to MS. | Lower sensitivity and selectivity compared to MS. May require derivatization to introduce a chromophore or fluorophore for detection.[6] |
Validated LC-MS/MS Method for N-Arachidonoyl-L-Serine
The following is a detailed description of a validated LC-MS/MS method for the quantification of ARA-L-Ser (referred to as NASer in the source) in mouse brain tissue.[4]
Experimental Protocol
-
Sample Preparation (Solid-Phase Extraction)
-
Homogenize brain tissue in an appropriate buffer.
-
Add a known amount of a suitable deuterated internal standard (e.g., N-arachidonoyl-glycine-d8) to the homogenate.
-
Perform a solid-phase extraction (SPE) to isolate the analytes.
-
Condition a C18 SPE column with methanol (B129727) and then water.
-
Load the sample homogenate onto the column.
-
Wash the column with water to remove polar impurities.
-
Elute the analytes with methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[4]
-
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of ARA-L-Ser and the internal standard.
-
-
Method Validation Data
The performance of this method was validated according to established guidelines. The key validation parameters are summarized below.
| Parameter | N-Arachidonoyl-L-Serine (NASer) |
| Linearity (pg/µL) | 0.2 - 120 |
| Correlation Coefficient (R²) | >0.99 |
| Recovery (%) | 85.3 ± 9.8 |
| Intra-day Precision (%RSD) | 6.5 - 9.8 |
| Inter-day Precision (%RSD) | 7.9 - 11.2 |
| Intra-day Accuracy (% Bias) | -8.7 to 5.4 |
| Inter-day Accuracy (% Bias) | -6.3 to 3.1 |
Data adapted from Duncan et al., 2008.[4]
Note on the Internal Standard: While the validated method described utilizes N-arachidonoyl-glycine-d8 as an internal standard, the ideal internal standard is the deuterated analog of the analyte itself (i.e., N-Arachidonoyl-L-Serine-d4). As of the time of this guide, a commercial source for N-Arachidonoyl-L-Serine-d4 was not identified. Researchers should consider custom synthesis or carefully validate the use of a close structural analog as the internal standard.
Signaling Pathway of N-Arachidonoyl-L-Serine
The following diagram illustrates the known signaling pathways of N-Arachidonoyl-L-Serine.
Experimental Workflow
The diagram below outlines the general workflow for the quantitative analysis of N-Arachidonoyl-L-Serine using LC-MS/MS with a deuterated internal standard.
References
- 1. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. Methods for Amino Acids Analysis - Creative Proteomics Blog [creative-proteomics.com]
A Comparative Analysis of the Biological Effects of N-Arachidonoyl-L-Serine and Anandamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two structurally related endogenous lipids: N-Arachidonoyl-L-Serine (AraS) and N-Arachidonoyl-Ethanolamine (Anandamide, AEA). While both are derivatives of arachidonic acid, their interactions with the endocannabinoid system and other cellular targets differ significantly, leading to distinct physiological effects. This document summarizes key quantitative data, outlines experimental methodologies for their assessment, and visualizes their primary signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the biological activities of N-Arachidonoyl-L-Serine and Anandamide (B1667382).
Table 1: Receptor Binding Affinities
| Compound | Receptor | Ki (nM) | Notes |
| N-Arachidonoyl-L-Serine (AraS) | CB1 | >10,000[1][2] | Very weak binding affinity. |
| CB2 | No significant binding up to 30 µM[1][2] | ||
| TRPV1 | No significant binding up to 30 µM[1][2] | ||
| Anandamide (AEA) | CB1 | 17 - 70 | Partial agonist.[3] |
| CB2 | ~1930 | Lower affinity compared to CB1.[4] | |
| TRPV1 | ~2350 | Agonist.[5] |
Table 2: Vasoactive and Ion Channel Effects
| Compound | Biological Effect | EC50 / pEC50 | Assay System |
| N-Arachidonoyl-L-Serine (AraS) | Vasodilation | EC50: 550 nM | Rat isolated mesenteric arteries[1] |
| Vasodilation | EC50: ~1,200 nM | Rat isolated abdominal aorta[1] | |
| BKCa Channel Activation | pEC50: 5.63 | HEK293 cells expressing human BKCa channels[6][7] | |
| Anandamide (AEA) | BKCa Channel Activation | pEC50: 5.27 | HEK293 cells expressing human BKCa channels[6][7] |
Table 3: Enzymatic Hydrolysis
| Compound | Primary Hydrolyzing Enzyme | Relative Rate/Notes |
| N-Arachidonoyl-L-Serine (AraS) | Fatty Acid Amide Hydrolase (FAAH) | FAAH can hydrolyze N-acyl amino acids, but specific rates for AraS are not well-characterized in direct comparison to Anandamide. |
| Anandamide (AEA) | Fatty Acid Amide Hydrolase (FAAH) | Rapidly hydrolyzed to arachidonic acid and ethanolamine.[8][9] FAAH is the primary enzyme for AEA degradation in vivo.[9] |
Key Biological Differences
Receptor Selectivity: The most striking difference between AraS and Anandamide lies in their receptor interaction profiles. Anandamide is a well-established partial agonist of both CB1 and CB2 cannabinoid receptors, with a higher affinity for CB1.[10] In contrast, AraS exhibits very weak binding to CB1 receptors and negligible affinity for CB2 and TRPV1 receptors.[1][2] This suggests that the physiological effects of AraS are largely independent of the classical cannabinoid receptors.
Novel Receptor Agonism: AraS is considered an agonist for a putative novel cannabinoid-type receptor, with evidence pointing towards the orphan G-protein coupled receptor GPR55.[11][12][13] While Anandamide can also modulate GPR55 activity, its effects are more complex, sometimes acting as a partial agonist or modulator of other GPR55 agonists.[14][15][16] The signaling downstream of GPR55 activation by AraS appears to involve Gi/o proteins, leading to the phosphorylation of ERK and Akt.[11][12]
Ion Channel Modulation: Both AraS and Anandamide can modulate the activity of ion channels. Notably, both compounds are activators of large conductance Ca2+-activated K+ (BKCa) channels, with AraS being slightly more potent.[6][7] This activation by AraS is direct and independent of G-protein signaling but is dependent on membrane cholesterol.[6][7] AraS has also been shown to augment N-type Ca2+ channel currents, an effect that appears to be independent of G-protein-coupled receptors.[17][18]
Physiological Effects: The differing molecular targets of AraS and Anandamide translate to distinct physiological roles. Anandamide is involved in a wide range of processes including mood, appetite, pain, and memory, primarily through CB1 receptor activation in the central nervous system.[19] AraS, on the other hand, has been primarily characterized by its potent vasodilatory effects, which are endothelium-dependent.[1][2] It also exhibits anti-inflammatory and pro-angiogenic properties.[1][11]
Experimental Protocols
1. Radioligand Receptor Binding Assay (for CB1 and CB2)
-
Objective: To determine the binding affinity (Ki) of AraS and Anandamide for cannabinoid receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor, or from brain tissue (e.g., rat or mouse cerebellum for CB1).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4) is used.
-
Incubation: A constant concentration of a high-affinity radioligand (e.g., [3H]CP-55,940) is incubated with the membranes and varying concentrations of the competitor ligand (AraS or Anandamide). To assess stability against enzymatic degradation, assays can be run in the presence and absence of a serine protease inhibitor like phenylmethylsulfonyl fluoride (B91410) (PMSF).[20]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. Isolated Rat Aortic Ring Vasodilation Assay
-
Objective: To measure the vasodilatory effects (EC50) of AraS and Anandamide.
-
Methodology:
-
Tissue Preparation: The thoracic aorta is dissected from a rat and placed in a Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings of approximately 4-5 mm in length.[21] The endothelium can be left intact or mechanically removed to study endothelium-dependent and -independent effects.[22]
-
Organ Bath Setup: The aortic rings are mounted between two stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O2 and 5% CO2.[21][23]
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension (e.g., 1.5-2.0 g).[21] They are then pre-contracted with a vasoconstrictor such as phenylephrine (B352888) to a stable plateau.[24]
-
Drug Administration: Cumulative concentrations of AraS or Anandamide are added to the bath, and the relaxation response is recorded.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction tension. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.
-
3. Whole-Cell Patch-Clamp Electrophysiology (for BKCa Channels)
-
Objective: To measure the activation of BKCa channels by AraS and Anandamide.
-
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human BKCa channel are used.[6][7]
-
Recording Setup: The whole-cell configuration of the patch-clamp technique is employed.[25][26][27][28] Borosilicate glass pipettes are filled with an intracellular solution, and a gigaohm seal is formed with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell interior.
-
Voltage Protocol: The membrane potential is held at a specific voltage, and voltage steps are applied to elicit outward K+ currents through the BKCa channels.
-
Drug Application: AraS or Anandamide is applied to the bath solution, and the changes in the outward K+ currents are recorded.
-
Data Analysis: The increase in current amplitude at different voltages is measured. The pEC50 value is determined by fitting a concentration-response curve to the data.
-
4. Fatty Acid Amide Hydrolase (FAAH) Activity Assay
-
Objective: To determine the rate of hydrolysis of AraS and Anandamide by FAAH.
-
Methodology:
-
Enzyme Source: Homogenates or microsomal fractions from cells or tissues expressing FAAH are used as the enzyme source.
-
Substrate: The assay can be performed using radiolabeled substrates (e.g., [3H]Anandamide) or fluorogenic substrates.
-
Incubation: The enzyme preparation is incubated with the substrate (Anandamide or AraS) at 37°C for a defined period.
-
Termination and Product Separation: The reaction is stopped, and the product (e.g., arachidonic acid) is separated from the unreacted substrate, often using chromatography.
-
Quantification: The amount of product formed is quantified by liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement (for fluorogenic substrates).[29]
-
Data Analysis: The rate of hydrolysis is calculated and expressed as pmol or nmol of product formed per minute per mg of protein.[19][30]
-
Signaling Pathways and Experimental Workflows
Anandamide Signaling Pathways
Caption: Anandamide signaling through CB1/CB2 and GPR55 receptors.
N-Arachidonoyl-L-Serine Signaling Pathways
Caption: N-Arachidonoyl-L-Serine signaling pathways.
Experimental Workflow: Vasodilation Assay
Caption: Workflow for the isolated rat aorta vasodilation assay.
References
- 1. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. realmofcaring.org [realmofcaring.org]
- 5. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The endogenous brain constituent N-arachidonoyl L-serine is an activator of large conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reprocell.com [reprocell.com]
- 23. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lipid Emulsion Inhibits Amlodipine-Induced Nitric Oxide-Mediated Vasodilation in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Whole Cell Patch Clamp Protocol [protocols.io]
- 26. personal.utdallas.edu [personal.utdallas.edu]
- 27. homepages.gac.edu [homepages.gac.edu]
- 28. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 29. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of N-Arachidonoyl-L-Serine Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of N-Arachidonoyl-L-Serine (ARA-S), an endogenous endocannabinoid-like lipid mediator. We will delve into the experimental protocols and performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA)-based methods.
Data Presentation: A Comparative Overview of Quantification Methods
The following table summarizes the key performance metrics for the quantification of N-Arachidonoyl-L-Serine using different analytical platforms.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Antigen-antibody binding with enzymatic signal amplification. |
| Sample Type | Brain tissue, plasma, cell culture. | Biological matrices after derivatization. | Potentially plasma, serum, cell culture supernatant. |
| Specificity | High, based on precursor and product ion masses. | High, based on retention time and mass spectrum of the derivative. | Potentially lower, risk of cross-reactivity. |
| Sensitivity (LLOQ) | 1.9 pg on column[1] | Method dependent, requires derivatization which can enhance sensitivity. | Dependent on antibody affinity and specificity. |
| **Linearity (R²) ** | ≥ 0.99[1] | Typically ≥ 0.99 for derivatized amino acids. | Variable, typically requires a specific concentration range. |
| Precision (%CV) | Intraday and Interday < 15% | Generally < 15% for validated methods. | Typically < 15% for validated kits. |
| Accuracy (%Recovery) | 85-115% | 80-120% is generally acceptable. | 80-120% is generally acceptable. |
| Throughput | Moderate, depends on chromatographic run time. | Lower, due to derivatization steps. | High, suitable for screening large numbers of samples. |
| Instrumentation | HPLC or UPLC coupled to a triple quadrupole mass spectrometer. | Gas chromatograph coupled to a mass spectrometer. | Plate reader. |
| Derivatization | Not required. | Required to increase volatility. | Not applicable. |
| Availability | Validated methods are published. | General methods for N-acyl amino acids exist, but require specific validation for ARA-S. | No specific commercial kits are currently available for ARA-S. L-Serine kits are not suitable due to the N-arachidonoyl modification. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is adapted from a validated protocol for the simultaneous quantification of ARA-S and other N-arachidonoyl amino acids in mouse brain tissue.[1]
a. Sample Preparation (Solid Phase Extraction)
-
Homogenize brain tissue in an appropriate buffer.
-
Condition a C18 solid-phase extraction (SPE) column with methanol (B129727) and then with water.
-
Load the tissue homogenate onto the SPE column.
-
Wash the column with water to remove polar impurities.
-
Elute ARA-S and other lipids with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
b. Liquid Chromatography
-
Column: A C18 reversed-phase column is suitable for the separation of ARA-S.
-
Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with a similar additive.
-
Gradient: A gradient elution is used to separate ARA-S from other endogenous compounds. A typical gradient starts with a lower percentage of organic mobile phase and ramps up to a high percentage to elute the lipophilic ARA-S.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly used.
c. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
MRM Transitions: Specific precursor-to-product ion transitions for ARA-S and an internal standard are monitored for quantification.
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method
a. Sample Preparation and Derivatization
-
Extract lipids from the biological sample using a suitable organic solvent.
-
Derivatization: The extracted sample containing ARA-S needs to be derivatized. A common method for amino acids is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] This process replaces active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
-
After derivatization, the sample is ready for GC-MS analysis.
b. Gas Chromatography
-
Column: A non-polar or medium-polarity capillary column is typically used for the separation of derivatized amino acids.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the derivatized ARA-S from other components in the sample.
c. Mass Spectrometry
-
Ionization: Electron Ionization (EI) is commonly used.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized ARA-S for quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
Currently, there are no commercially available ELISA kits specifically designed for the quantification of N-Arachidonoyl-L-Serine. While ELISA kits for L-Serine are available, they are not suitable for measuring ARA-S because the antibodies target the free amino acid and will not recognize the N-acylated form.
The development of a specific ELISA for ARA-S would require the generation of monoclonal or polyclonal antibodies that specifically recognize the entire ARA-S molecule.
Mandatory Visualizations
Discussion
The choice of analytical method for the quantification of N-Arachidonoyl-L-Serine depends on the specific requirements of the research.
-
LC-MS/MS stands out as the most suitable method for accurate and sensitive quantification of ARA-S in complex biological matrices.[1] Its high specificity, achieved through MRM, minimizes the risk of interference from other lipids. The availability of validated protocols further strengthens its position as the gold standard.
-
GC-MS presents a viable alternative, particularly in laboratories where GC-MS instrumentation is more readily available. However, the mandatory derivatization step adds complexity to the sample preparation and requires careful optimization and validation for ARA-S.
-
ELISA is currently not a feasible option for ARA-S quantification due to the lack of specific antibodies and commercially available kits. The development of such a kit would be beneficial for high-throughput screening applications.
References
- 1. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS | MDPI [mdpi.com]
- 4. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
A Researcher's Guide to N-Arachidonoyl-L-Serine Quantification: A Performance Comparison of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of N-Arachidonoyl-L-Serine (ARA-S) is critical to understanding its physiological roles and therapeutic potential. This guide provides a detailed comparison of analytical methods for ARA-S measurement, focusing on linearity, accuracy, and precision, and includes comprehensive experimental protocols and pathway visualizations.
N-Arachidonoyl-L-Serine is an endogenous lipid mediator that has garnered significant interest for its diverse biological activities, including vasodilation and neuroprotection.[1] As research into its therapeutic applications expands, the need for reliable and validated quantification methods becomes paramount. This guide offers an objective comparison of the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and discusses the potential for alternative immunoassay-based approaches.
Performance Comparison: Linearity, Accuracy, and Precision
The performance of an analytical method is defined by its linearity, accuracy, and precision. Linearity refers to the ability to elicit test results that are directly proportional to the concentration of the analyte. Accuracy is the closeness of the measurements to the true value, often expressed as percent recovery. Precision is the degree of agreement among a series of measurements of the same sample, typically expressed as the coefficient of variation (%CV).
| Parameter | LC-MS/MS Method | Immunoassay (Typical) |
| Linearity (R²) | ≥ 0.99[2] | Typically > 0.98 |
| Lower Limit of Quantification (LLOQ) | 1.9 pg on column[2] | ng/mL to pg/mL range |
| Intra-assay Precision (%CV) | Not explicitly stated, but CV ≤ 20% at LLOQ is required[2] | < 10% |
| Inter-assay Precision (%CV) | Not explicitly stated, but CV ≤ 20% at LLOQ is required[2] | < 15% |
| Accuracy (% Recovery) | Not explicitly stated in the provided abstract | 80-120% |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are the methodologies for the validated LC-MS/MS assay.
Validated LC-MS/MS Method for N-Arachidonoyl-L-Serine Quantification
This method was developed for the simultaneous monitoring and quantification of ARA-s and other endocannabinoids in mouse brain tissue.[2]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) column with 1.0 mL of methanol.
-
Equilibrate the column with 1.0 mL of water.
-
Load the sample extract onto the column.
-
Wash the cartridge with 0.5 mL of LC-MS-grade water to remove salts and polar interferences.
-
Elute the analytes with two 0.8 mL aliquots of 100% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Store the dried residue at -80°C until analysis.
-
Prior to analysis, resuspend the sample in 100 μL of a 70:30 methanol:water solution containing an internal standard.[2]
2. LC-MS/MS Analysis
-
Liquid Chromatography System: Agilent 1200 HPLC.
-
Column: Zorbax SB-CN, 2.1 × 100-mm, 3.5-μm.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: 100% methanol.
-
Flow Rate: 300 μl/min.
-
Gradient Elution: The initial composition is 45% B, held for 0.5 minutes, then increased to 70% B within 0.5 minutes.[2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is typically used for detection in Multiple Reaction Monitoring (MRM) mode.
Visualizing the Landscape: Workflows and Signaling Pathways
To further aid in understanding the context of ARA-S analysis and its biological significance, the following diagrams illustrate a typical experimental workflow and a postulated signaling pathway.
Caption: A typical experimental workflow for the quantification of N-Arachidonoyl-L-Serine using LC-MS/MS.
Caption: Postulated signaling pathways and metabolism of N-Arachidonoyl-L-Serine.
Conclusion
For researchers requiring high sensitivity and specificity for the quantification of N-Arachidonoyl-L-Serine, the validated LC-MS/MS method stands as the current gold standard. Its excellent linearity and low limit of quantification make it ideal for detecting endogenous levels of this important lipid mediator in complex biological matrices. While immunoassays like ELISA offer advantages in terms of throughput and ease of use, the lack of a commercially available and validated kit for ARA-S currently limits this as a viable alternative. As research progresses, the development of such immunoassays could provide a valuable complementary tool for high-throughput screening applications.
References
Assessing the Specificity of N-Arachidonoyl-L-Serine's Interaction with its Receptor
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
N-Arachidonoyl-L-Serine (ARA-s) is an endogenous lipoamino acid that has garnered significant interest for its diverse physiological effects, including vasodilation and neuroprotection. Understanding the specificity of its interaction with various receptors is crucial for elucidating its mechanism of action and for the development of targeted therapeutics. This guide provides a comparative analysis of ARA-s's interaction with its putative receptors versus other known targets, supported by experimental data and detailed methodologies.
Comparative Receptor Binding and Functional Activity
Experimental evidence indicates that ARA-s exhibits a high degree of specificity for a novel, yet to be definitively identified, G-protein coupled receptor, often referred to as the "abnormal cannabidiol (B1668261) (Abn-CBD) receptor," with GPR55 being a prime candidate. In stark contrast, ARA-s demonstrates negligible affinity for the classical cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid type 1 (TRPV1) channel.
Receptor Binding Affinity
The following table summarizes the binding affinity of N-Arachidonoyl-L-Serine and comparator ligands at various receptors.
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| N-Arachidonoyl-L-Serine (ARA-s) | CB1 | > 10,000 nM | [1] |
| N-Arachidonoyl-L-Serine (ARA-s) | CB2 | No displacement up to 30 µM | [1] |
| N-Arachidonoyl-L-Serine (ARA-s) | TRPV1 | No displacement up to 30 µM | [1] |
| Anandamide | CB1 | 89 ± 9 nM | |
| Anandamide | CB2 | 371 ± 130 nM | |
| CP-55,940 (Cannabinoid Agonist) | CB1 | 0.9 ± 0.1 nM | |
| CP-55,940 (Cannabinoid Agonist) | CB2 | 0.7 ± 0.1 nM |
Functional Activity
The functional activity of ARA-s has been characterized through various assays, highlighting its effects on vasodilation and ion channel modulation.
| Assay | Ligand | Potency (EC50 / pEC50) | Effect | Reference |
| Rat Mesenteric Artery Relaxation | N-Arachidonoyl-L-Serine (ARA-s) | 550 nM | Vasodilation | [1] |
| Rat Abdominal Aorta Relaxation | N-Arachidonoyl-L-Serine (ARA-s) | ~1,200 nM | Vasodilation | [1] |
| BKCa Channel Activation (HEK293 cells) | N-Arachidonoyl-L-Serine (ARA-s) | pEC50 = 5.63 | Enhanced K+ current | [2] |
| N-type Ca2+ Channel Modulation (Rat Sympathetic Neurons) | N-Arachidonoyl-L-Serine (ARA-s) | - | Augmentation of Ca2+ current |
Signaling Pathways
The signaling pathways activated by ARA-s are thought to be primarily mediated through a G-protein coupled receptor, likely GPR55. Activation of this receptor initiates a cascade of intracellular events.
GPR55 Signaling Pathway
Activation of GPR55 is coupled to Gαq/11 and Gα12/13 proteins. This leads to the activation of downstream effectors including RhoA, phospholipase C (PLC), and subsequent increases in intracellular calcium. This signaling cascade can further activate protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), such as ERK1/2. Ultimately, these pathways converge on the activation of transcription factors like NFAT, NF-κB, and CREB, which regulate gene expression related to cell proliferation, migration, and inflammation.
References
Safety Operating Guide
Proper Disposal of N-Arachidonoyl-L-Serine-d8: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like N-Arachidonoyl-L-Serine-d8 are paramount for laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this deuterated endocannabinoid analog.
Disclaimer: This guide is based on general safety protocols for similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer with your product for the most accurate and up-to-date information. This compound is often supplied in a flammable solvent, which significantly influences its hazard profile and disposal requirements.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, ensure that all appropriate safety measures are in place. The following Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
II. Step-by-Step Disposal Procedure
The proper disposal of this compound, particularly when in a flammable solvent, must be carried out in a controlled and compliant manner.
Step 1: Waste Collection
-
Original Container: If possible and permitted by your institution's waste management plan, collect the waste in its original container. Ensure the container is not damaged and can be securely sealed.
-
Designated Waste Container: If the original container cannot be used, transfer the waste to a designated and properly labeled flammable liquid waste container. The container should be made of a material compatible with the solvent.
Step 2: Labeling
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"Flammable Liquid"
-
The full chemical name: "this compound"
-
The solvent used (e.g., Ethanol, Acetonitrile)
-
Approximate concentration and volume
-
Date of accumulation
-
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and secondary containment is recommended.
Step 4: Institutional Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all internal procedures for waste manifest and handover.
III. Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, use a fume hood.
-
Contain: Use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: The collected waste from the spill cleanup must also be disposed of as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling N-Arachidonoyl-L-Serine-d8
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized compounds like N-Arachidonoyl-L-Serine-d8 is paramount. This deuterated analog of an endocannabinoid-like substance requires careful attention to safety protocols to minimize exposure and ensure experimental integrity. The following guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form or when preparing solutions, adherence to appropriate personal protective equipment protocols is mandatory. The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.
Engineering Controls: A certified laboratory fume hood or other suitable ventilated enclosure should be used when handling the solid compound to avoid the formation and inhalation of dust and aerosols.[1]
Eye and Face Protection: Chemical safety goggles or glasses that conform to NIOSH (US) or EN 166 (EU) standards are required to prevent eye contact.[1]
Skin Protection:
-
Gloves: Wear appropriate protective gloves, such as nitrile rubber, to prevent skin contact.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing and skin.[2]
Respiratory Protection: If working outside of a ventilated enclosure where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1][2]
| Hazard | Recommended Personal Protective Equipment |
| Inhalation | Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.[1] |
| Skin Contact | Wear nitrile gloves and a lab coat.[2] Wash hands thoroughly after handling. In case of contact, wash the affected area with soap and plenty of water.[1] |
| Eye Contact | Wear chemical safety goggles.[1] In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. If ingested, rinse mouth with water and consult a physician.[1] Never give anything by mouth to an unconscious person.[1] |
Operational and Disposal Plans
Handling and Storage: this compound is typically supplied as a solution in a flammable solvent like ethanol.[3] Therefore, it should be stored at -20°C in a tightly sealed container, away from heat and sources of ignition.[4] Avoid contact with strong oxidizing agents.[2] When preparing solutions, use spark-proof tools and explosion-proof equipment.[2]
Spill Management: In the event of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]
Disposal: Waste disposal should be conducted in accordance with all applicable federal, state, and local regulations. Contaminated packaging and unused material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service. Do not empty into drains.[5]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound from reception to disposal.
This comprehensive approach to handling this compound ensures the safety of laboratory personnel and the integrity of the research being conducted. Adherence to these guidelines is critical for minimizing risks associated with this and similar chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
